1-(Pyridin-3-yl)propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJRDYNRNXPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285769 | |
| Record name | 1-(Pyridin-3-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-03-0 | |
| Record name | 1-(3-Pyridinyl)-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6302-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Pyridin-3-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETONYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3MG75L21Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-3-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Pyridin-3-yl)propan-2-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document collates available data on its fundamental characteristics, outlines a general synthetic approach, and discusses its known and potential biological activities.
Core Chemical Properties
This compound, with the chemical formula C₈H₉NO, is a structural isomer of pyridinylpropanones, distinguished by the substitution at the third position of the pyridine ring. Its core chemical properties are summarized in the table below, alongside data for its 2- and 4-pyridyl isomers for comparative analysis.
| Property | This compound | 1-(Pyridin-2-yl)propan-2-one | 1-(Pyridin-4-yl)propan-2-one |
| Molecular Formula | C₈H₉NO | C₈H₉NO | C₈H₉NO |
| Molecular Weight | 135.16 g/mol [1] | 135.16 g/mol [2] | 135.16 g/mol |
| CAS Number | 6302-03-0 | 6302-02-9[2][3] | 6304-16-1 |
| Melting Point | Data not available | Data not available | 13 °C[4] |
| Boiling Point | Data not available | 175-180 °C (at 2.50 Torr) | 130-132 °C (at 1.5kPa)[4] |
| Solubility | Data not available | Chloroform (Sparingly), DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | Slightly soluble in water[4] |
| Appearance | Data not available | Yellow clear liquid[3] | Liquid[4] |
Synthesis and Experimental Protocols
One potential synthetic pathway could be analogous to the synthesis of 1-(Pyridin-2-yl)propan-2-one, which can be synthesized from 2-methylpyridine and acetonitrile.[5] A similar approach for the 3-pyridyl isomer could start from 3-picoline (3-methylpyridine). Another potential route could involve the modification of nicotinic acid (pyridine-3-carboxylic acid).
General Experimental Workflow for Synthesis (Hypothetical):
Caption: Hypothetical workflow for the synthesis of this compound.
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the structure, confirming the position of the propanone substituent on the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the region of 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the broader class of pyridine-containing compounds is known to exhibit a wide range of pharmacological activities.
Derivatives of pyridine are integral to numerous therapeutic agents with applications as anticancer, anti-inflammatory, and antimicrobial agents.[6] For instance, the related compound metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one) is a known inhibitor of the enzyme 11β-hydroxylase, which is involved in corticosteroid synthesis.[7] This suggests that this compound could potentially interact with various biological targets, including enzymes and receptors.
Given the structural similarities to other biologically active pyridines, it is plausible that this compound could be investigated for its potential to modulate signaling pathways involved in cell proliferation, inflammation, or neurotransmission. However, without experimental data, any discussion of specific signaling pathways remains speculative.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the investigation of the biological activity of this compound.
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. While there is a significant gap in the publicly available experimental data for this specific compound, its structural relationship to other pharmacologically active pyridines suggests potential for biological activity. Further research is warranted to fully characterize its physical and chemical properties, develop robust synthetic protocols, and explore its therapeutic potential through comprehensive biological screening and mechanism of action studies.
References
- 1. 1-(3-Pyridyl)propan-1-one | C8H9NO | CID 74074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Amphenone B - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1-(Pyridin-3-yl)propan-2-one
CAS Number: 6302-03-0
Synonyms: 3-Acetonylpyridine, 1-(3-Pyridinyl)-2-propanone[1]
This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)propan-2-one, a heterocyclic ketone of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information derived from closely related isomers and general chemical principles to offer a broader context for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and provides data for a closely related isomer, 1-(Pyridin-2-yl)propan-2-one, for comparative purposes. Commercial suppliers may offer detailed analytical data, including NMR, HPLC, and LC-MS, upon request.
| Property | Value for this compound | Value for 1-(Pyridin-2-yl)propan-2-one (Isomer) | Reference |
| CAS Number | 6302-03-0 | 6302-02-9 | [1] |
| Molecular Formula | C₈H₉NO | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | 135.16 g/mol | [1] |
| Appearance | Not specified | Yellow clear liquid | |
| Boiling Point | Not specified | 67 °C at 0.5 mbar | |
| ¹H NMR (300 MHz, (CD₃)₂SO) | Data not available | δ = 2.13 (s, 3H), 3.91 (s, 2H), 7.28 (m, 2H), 7.74 (m, 1H), 8.47 (d, 1H) ppm | |
| ¹³C NMR (75MHz, (CD₃)₂SO) | Data not available | δ = 30.0, 52.3, 121.9, 124.4, 136.6, 149.2, 155.4, 205.4 ppm | |
| IR (ATR) | Data not available | ν = 1712 (C=O), 1589 (pyridine ring) cm⁻¹ |
Experimental Protocols
Proposed Synthesis
A common strategy for the synthesis of pyridyl alkyl ketones involves the reaction of a nucleophilic pyridyl precursor with an electrophilic acetylating agent. One potential route starts from 3-methylpyridine (3-picoline).
Reaction Scheme: Deprotonation of 3-picoline followed by reaction with an acetylating agent (e.g., ethyl acetate).
Step-by-Step Protocol:
-
Preparation of the Nucleophile: A strong base, such as phenyllithium or butyllithium, is used to deprotonate the methyl group of 3-methylpyridine, forming a pyridylmethyl lithium intermediate. This reaction is typically carried out in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -78 °C to 0 °C).
-
Condensation Reaction: Ethyl acetate is added slowly to the solution of the pyridylmethyl lithium. The nucleophilic carbon attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the ketone after an aqueous workup.
-
Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Analytical Workflow
The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.
Methodologies:
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and determine the appropriate solvent system for column chromatography.
-
Column Chromatography: A standard technique for the purification of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl (C=O) group of the ketone and the pyridine ring vibrations.
-
High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final product.
Biological Context and Potential Applications
While there is no specific biological activity reported for this compound, the pyridine scaffold is a common feature in many biologically active compounds. Derivatives of pyridinone have shown a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory effects.
A notable example of a biologically active compound with a similar core structure is Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one). Metyrapone is an inhibitor of the enzyme steroid 11β-hydroxylase and is used clinically in the diagnosis of adrenal insufficiency. The activity of metyrapone suggests that ketones containing the pyridin-3-yl moiety can interact with biological targets, making this compound a compound of interest for screening in various biological assays.
Potential research applications for this compound could include:
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Intermediate in Medicinal Chemistry: Serving as a building block for the synthesis of more complex molecules with potential therapeutic properties.
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Enzyme Inhibition Studies: Screening against various enzymes, particularly those involved in steroid biosynthesis or other metabolic pathways.
-
Antimicrobial Research: Evaluation for activity against bacterial and fungal pathogens.
Due to the absence of specific data, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate any specific biological mechanisms of action for this compound.
References
Spectroscopic Analysis of 1-(Pyridin-3-yl)propan-2-one: A Technical Overview
Abstract: This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated reference for the spectroscopic data of the compound 1-(Pyridin-3-yl)propan-2-one (CAS No. 6302-03-0). Due to the absence of publicly available experimental spectroscopic data, this document presents predicted values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from established computational models and are intended to serve as a reference for the identification and characterization of this molecule. Additionally, standardized experimental protocols for acquiring such data are detailed to guide researchers in their own analytical work.
Introduction
This compound, also known as 3-acetonylpyridine, is a ketone derivative of pyridine. The structural combination of a pyridine ring and a propanone side chain makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound in any research or development setting. This guide aims to fill the current gap in publicly accessible data by providing a predictive spectroscopic profile and standardized methodologies for its experimental verification.
Predicted Spectroscopic Data
The following data has been generated using computational prediction algorithms. Experimental values may vary based on solvent, concentration, and instrument parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.51 | s | 1H | H-2 (Pyridine) |
| ~8.48 | d | 1H | H-6 (Pyridine) |
| ~7.55 | dt | 1H | H-4 (Pyridine) |
| ~7.25 | dd | 1H | H-5 (Pyridine) |
| ~3.70 | s | 2H | -CH₂- |
| ~2.15 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~206.5 | C=O (Ketone) |
| ~150.1 | C-6 (Pyridine) |
| ~148.0 | C-2 (Pyridine) |
| ~136.2 | C-4 (Pyridine) |
| ~131.8 | C-3 (Pyridine) |
| ~123.6 | C-5 (Pyridine) |
| ~49.5 | -CH₂- |
| ~29.8 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch (Pyridine) |
| ~2925 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |
| ~1720 | Strong | C=O Stretch (Ketone) |
| ~1580, ~1480, ~1420 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |
| ~1410 | Medium | CH₂ Bend (Scissoring) |
| ~1190 | Medium | C-C Stretch |
| ~710 | Strong | C-H Out-of-plane Bend (Pyridine) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 135 | High | [M]⁺ (Molecular Ion) |
| 92 | High | [M - CH₃CO]⁺ (Loss of acetyl radical) |
| 78 | Medium | Pyridine radical cation |
| 43 | High | [CH₃CO]⁺ (Acetyl cation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty beam path should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound.
Physical and chemical characteristics of 1-(Pyridin-3-yl)propan-2-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding 1-(Pyridin-3-yl)propan-2-one. Significant gaps in the literature exist for this specific compound, particularly concerning experimental physical and chemical data, detailed synthetic protocols, and its biological activity. Much of the available data pertains to its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, or related pyridine derivatives.
Introduction
This compound, with the CAS number 6302-03-0, is a heterocyclic ketone. Its structure, featuring a pyridine ring linked to a propanone moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyridine nucleus is a common scaffold in numerous therapeutic agents, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This guide aims to consolidate the known physical, chemical, and potential biological characteristics of this compound, while also highlighting areas where further research is required.
Physicochemical Characteristics
Table 1: Physical and Chemical Properties of this compound and Its Isomers
| Property | This compound | 1-(Pyridin-2-yl)propan-2-one | 1-(Pyridin-4-yl)propan-2-one |
| CAS Number | 6302-03-0 | 6302-02-9[3][4] | 6304-16-1 |
| Molecular Formula | C₈H₉NO | C₈H₉NO[3][4] | C₈H₉NO |
| Molecular Weight | 135.16 g/mol | 135.16 g/mol [3][4] | 135.16 g/mol |
| Physical Form | Not Available | Solid[4] | Not Available |
| Melting Point | Not Available | Not Available | Not Available |
| Boiling Point | Not Available | 175-180 °C (at 2.50 Torr)[5][6] | Not Available |
| Density | Not Available | 1.046 ± 0.06 g/cm³ (Predicted)[5] | Not Available |
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the provided search results. Commercial suppliers suggest that such data may be available upon request. For comparative purposes, some spectroscopic information for the 1-(pyridin-2-yl)propan-2-one isomer is available.[7]
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, synthetic routes for its isomers and related compounds can provide insights into potential methodologies.
Potential Synthetic Pathway
A plausible synthetic route for this compound could involve the reaction of a 3-pyridylacetic acid derivative with a methylating agent, or the oxidation of the corresponding secondary alcohol, 1-(pyridin-3-yl)propan-2-ol. The synthesis of the related compound 2-(pyridin-3-yl)propan-2-ol has been reported to start from 3-acetylpyridine, suggesting that this could be a key precursor.[8]
Synthesis of 1-(4-pyridinyl)-2-propanone (Isomer)
A reported synthesis for the isomer 1-(4-pyridinyl)-2-propanone involves the reaction of 4-methylpyridine with acetic anhydride in the presence of acetyl chloride.[5]
Experimental Protocol (for 1-(4-pyridinyl)-2-propanone): [5]
-
To a mixture of 4-methylpyridine (10 g) and acetic anhydride (32.75 g) at room temperature, acetyl chloride (1 ml) is added dropwise over 5-10 minutes.
-
The solution is then warmed to 50°C for 6-16 hours.
-
The reaction mixture is cooled to 0°C, and ethanol (100 ml) is added dropwise.
-
The mixture is stirred for 1 hour, followed by refluxing for 4-12 hours.
-
The ethanol is removed under reduced pressure.
-
The residue is taken up in methylene chloride (100-150 ml) and washed twice with saturated sodium carbonate solution (50 ml portions).
-
The organic layer is dried over sodium sulfate and evaporated under reduced pressure.
-
Toluene is added to the residue, and excess 4-methylpyridine is removed by azeotropic distillation under reduced pressure to yield 1-(4-pyridinyl)-2-propanone.
Workflow for the Synthesis of 1-(4-pyridinyl)-2-propanone
Caption: A flowchart illustrating the key steps in the synthesis of 1-(4-pyridinyl)-2-propanone.
Biological Activity and Signaling Pathways
There is currently no specific information available in the searched literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.
However, the broader class of pyridine and pyridinone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including:
-
Enzyme Inhibition: Metyrapone, a derivative of 1,2-di(pyridin-3-yl)propan-1-one, is a known inhibitor of 11β-hydroxylase, an enzyme involved in steroid biosynthesis.[9] This suggests that pyridyl-propanone scaffolds could be explored for their enzyme inhibitory potential.
-
Antimicrobial Activity: Some pyridinone derivatives have been investigated as antibacterial agents.[2]
-
Kinase Inhibition: Pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[10]
-
Receptor Antagonism: Certain pyridinone derivatives have been developed as potent non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR).[2]
Given the lack of specific data for this compound, a hypothetical signaling pathway diagram based on the activity of related kinase inhibitors is presented for illustrative purposes only.
Hypothetical Kinase Inhibition Pathway
Caption: A generalized diagram showing a potential mechanism of action where a pyridine derivative could inhibit an upstream kinase, thereby affecting a downstream signaling cascade. This is a hypothetical representation and has not been experimentally validated for this compound.
Conclusion and Future Directions
This compound is a chemical entity with potential applications in various fields of chemical and pharmaceutical research. However, a comprehensive understanding of its properties and biological functions is currently hampered by a significant lack of publicly available experimental data.
Future research should focus on:
-
Developing and publishing a robust and scalable synthetic protocol.
-
Thorough characterization of its physical and chemical properties through experimental determination of its melting point, boiling point, density, and spectroscopic analyses (NMR, IR, MS).
-
Screening for biological activity against a range of targets, including enzymes (kinases, hydroxylases) and receptors, to elucidate its pharmacological potential.
The generation of such fundamental data is crucial for unlocking the potential of this compound and enabling its use in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-pyridin-2-yl-propan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6302-02-9 CAS MSDS (1-PYRIDIN-2-YL-PROPAN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [amp.chemicalbook.com]
- 7. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]
- 8. 1-(4-Nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | C14H10N2O3 | CID 68992604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amphenone B - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of 1-(Pyridin-3-yl)propan-2-one and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1-(Pyridin-3-yl)propan-2-one. Due to a lack of specific experimental data for the 3-pyridyl isomer in publicly accessible literature, this document leverages data from its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, to provide a well-rounded understanding of this class of compounds. The guide also includes detailed experimental protocols for assessing solubility and stability, as well as potential degradation pathways.
Physicochemical Properties and Solubility
Table 1: Qualitative Solubility of 1-(Pyridin-yl)propan-2-one Isomers
| Isomer | Solvent | Solubility |
| 1-(Pyridin-2-yl)propan-2-one | Chloroform | Sparingly[1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly[1][2] | |
| Ethyl Acetate | Slightly[1][2] | |
| Methanol | Slightly[1][2] | |
| 1-(Pyridin-4-yl)propan-2-one | Water | Slightly Soluble[3] |
| Ethanol | Soluble[4] | |
| Acetone | Soluble[4] | |
| Dichloromethane | Soluble[4] |
Stability Profile
The stability of pyridinyl propanones is crucial for their application in pharmaceuticals and other chemical syntheses. The pyridine ring and the ketone functional group are the primary sites for potential degradation. 1-(Pyridin-4-yl)propan-2-one is reported to be stable under proper storage conditions. To ensure the stability of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere.[1]
Potential Degradation Pathways
Based on the chemical structure, the major degradation pathways for this compound are expected to be oxidation and photolysis.
-
Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. The ketone functional group can also undergo oxidative cleavage.
-
Photodegradation: Pyridine-containing compounds can be sensitive to light, potentially leading to complex degradation reactions, including ring cleavage and polymerization.
Experimental Protocols
The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.
Solubility Determination Protocol
This protocol outlines a method for determining the equilibrium solubility of the compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: Allow the undissolved solid to settle, then carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Analysis: Accurately dilute the filtered solution and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Study (Forced Degradation) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 24 - 48 hours |
| Basic Hydrolysis | 0.1 M NaOH | 24 - 48 hours |
| Oxidative Degradation | 3% H₂O₂ | 24 - 48 hours |
| Thermal Degradation | 80°C (in solid state and solution) | 48 - 72 hours |
| Photodegradation | Exposure to UV light (ICH Q1B) | As per guidelines |
Methodology:
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Expose the solutions to the stress conditions outlined in Table 2. For each condition, a control sample should be stored under normal conditions.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples and controls using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
Analytical Methodologies
A robust and validated analytical method is critical for accurate solubility and stability testing. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique for the analysis of this compound.
Table 3: Recommended HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH 3.0) |
| Detection | UV at approximately 260 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: Method development and validation are essential to ensure the suitability of the analytical procedure for its intended purpose.
Conclusion
While specific data for this compound remains limited, the information available for its isomers and related pyridine-containing compounds provides a strong foundation for researchers and drug development professionals. The experimental protocols and potential degradation pathways outlined in this guide offer a systematic approach to thoroughly characterize the solubility and stability of this compound, facilitating its potential applications in various scientific fields. Further experimental studies are encouraged to establish a definitive profile for this compound.
References
An In-depth Technical Guide to 1-(Pyridin-3-yl)propan-2-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)propan-2-one, a pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While the historical discovery of this specific isomer is not extensively documented in readily available literature, this document consolidates information on its chemical properties, plausible synthetic methodologies derived from established reactions for pyridinyl ketones, and potential biological activities inferred from related structures. This guide is intended to serve as a foundational resource for researchers, offering detailed hypothetical experimental protocols, tabulated data for easy reference, and visualizations of synthetic pathways to stimulate further investigation into this compound.
Introduction and Historical Context
The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Ketone-containing side chains, such as the propan-2-one moiety, offer versatile handles for further chemical modifications, making pyridinyl ketones valuable intermediates in the synthesis of more complex molecules.
While the specific historical discovery and initial synthesis of this compound are not well-documented in prominent scientific literature, the synthesis of pyridinyl ketones, in general, has a rich history dating back to the development of fundamental organic reactions. General methods for the preparation of such compounds include the acylation of pyridyl organometallic reagents and the condensation reactions leading to the formation of the pyridine ring itself, such as the Kröhnke pyridine synthesis. The lack of a detailed historical record for this specific isomer suggests it may have been synthesized as part of broader chemical library generation or as an intermediate in a multi-step synthesis without being the primary focus of a dedicated publication.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value |
| CAS Number | 6302-03-0 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Appearance | Expected to be an oil or low-melting solid |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF |
Synthesis of this compound
Proposed Synthetic Pathway: Grignard Reaction
A viable route for the synthesis of this compound is the reaction of 3-pyridylmagnesium bromide with acetic anhydride or a similar acetylating agent. This method is a standard and generally high-yielding approach for the formation of ketones.
Hypothetical Experimental Protocol
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 3-bromopyridine in anhydrous THF and add it dropwise to the magnesium turnings via the dropping funnel.
-
Maintain a gentle reflux by external heating if necessary until all the magnesium has reacted to form a dark solution of 3-pyridylmagnesium bromide.
-
-
Acylation Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve acetic anhydride in anhydrous THF and add it dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of the isomeric 1-(pyridin-2-yl)propan-2-one and general principles of NMR and IR spectroscopy, a predicted set of characteristic peaks is provided in Table 2.
| Spectroscopic Technique | Predicted Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.6-8.5 (m, 2H, pyridine-H), 7.6-7.5 (m, 1H, pyridine-H), 7.3-7.2 (m, 1H, pyridine-H), 3.8 (s, 2H, CH₂), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 206 (C=O), 150-148 (pyridine-C), 136-134 (pyridine-CH), 124-122 (pyridine-CH), 48 (CH₂), 30 (CH₃) |
| IR (thin film, cm⁻¹) | ~3050 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1720 (C=O stretch), ~1590, 1470, 1420 (pyridine ring stretches) |
| Mass Spectrometry (EI) | m/z 135 (M⁺), 120 (M⁺ - CH₃), 92 (M⁺ - CH₃CO) |
Potential Biological Activities and Signaling Pathways
Direct biological studies on this compound are limited. However, the broader class of pyridine derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural similarity to other biologically active pyridinyl ketones suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.
For instance, many kinase inhibitors incorporate a pyridine scaffold. The ketone functionality of this compound could be utilized for further derivatization to interact with the hinge region or other binding pockets of various kinases. A hypothetical workflow for screening this compound for kinase inhibitory activity is presented below.
Conclusion and Future Directions
This compound represents a simple yet versatile chemical entity with untapped potential. While its historical discovery remains obscure, modern synthetic methods provide a clear path to its preparation. The lack of extensive biological data presents a significant opportunity for researchers in drug discovery. Future work should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against various biological targets, particularly kinases and other enzymes where the pyridine scaffold is known to be effective. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising molecular framework.
In-Depth Technical Guide: 1-(Pyridin-3-yl)propan-2-one and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyridin-3-yl)propan-2-one and its structural analogs represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The pyridine moiety, a common scaffold in numerous FDA-approved drugs, imparts unique physicochemical properties that are advantageous for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its key analogs, with a focus on their applications as enzyme inhibitors and anticonvulsant agents.
Physicochemical Properties
The core structure of this compound consists of a pyridine ring linked to a propanone chain. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and interaction with biological targets.
Table 1: Physicochemical Properties of this compound and its Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 6302-03-0 | C₈H₉NO | 135.16 |
| 1-(Pyridin-2-yl)propan-2-one | 6302-02-9 | C₈H₉NO | 135.16 |
| 1-(Pyridin-4-yl)propan-2-one | 6304-16-1 | C₈H₉NO | 135.16 |
| 1-(Pyridin-3-yl)propan-1-one | 1570-48-5 | C₈H₉NO | 135.16 |
Synthesis of this compound and Analogs
The synthesis of pyridinyl propanones can be achieved through various organic reactions. A general and adaptable method involves the reaction of a pyridine derivative with an appropriate acylating or alkylating agent.
General Synthesis Protocol for 1-(Pyridin-4-yl)propan-2-one
A representative protocol for the synthesis of the isomeric 1-(4-pyridinyl)-2-propanone is as follows[1]:
-
To a solution of 4-methylpyridine (10 g) and acetic anhydride (32.75 g) at room temperature, add acetyl chloride (1 ml) dropwise over 5-10 minutes.
-
Warm the solution to 50°C for 6-16 hours.
-
Cool the reaction mixture to 0°C and add ethanol (100 ml) dropwise.
-
Stir the mixture for 1 hour, followed by refluxing for 4-12 hours.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in methylene chloride (100-150 ml) and wash twice with saturated sodium carbonate solution (50 ml portions).
-
Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.
-
Add toluene to the residue and remove excess 4-methylpyridine by azeotropic distillation under reduced pressure to yield 1-(4-pyridinyl)-2-propanone.
This method can be adapted for the synthesis of this compound by starting with 3-methylpyridine. Further modifications can be made to introduce various substituents on the pyridine ring or the propanone backbone to generate a library of structural analogs.
Biological Activities and Therapeutic Potential
Structural analogs of this compound have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents.
Enzyme Inhibition: Metyrapone as a Key Analog
Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one) is a well-characterized structural analog of this compound and serves as a potent inhibitor of the enzyme 11-beta-hydroxylase (CYP11B1).[2][3] This enzyme is critical in the adrenal cortex for the biosynthesis of cortisol.
Mechanism of Action:
Metyrapone's primary mechanism of action is the selective and reversible inhibition of 11-beta-hydroxylase.[2] This blockage prevents the conversion of 11-deoxycortisol to cortisol, leading to a decrease in circulating cortisol levels.[2][4] The reduction in cortisol triggers a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2][4] This mechanism is utilized in the "metyrapone test" to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis.[2][5]
dot
Caption: Metyrapone's inhibition of 11-beta-hydroxylase disrupts cortisol synthesis.
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant properties of pyridyl ketone derivatives. While specific data for this compound is limited, related compounds have shown efficacy in preclinical models of seizures. The mechanism of action for their anticonvulsant effects is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.
Other Potential Applications
The pyridine and pyridinone scaffolds are present in a multitude of biologically active molecules, suggesting a broad therapeutic potential for analogs of this compound. These include activities as:
-
Kinase inhibitors: Pyridine derivatives are known to target various kinases involved in cell signaling pathways, making them attractive candidates for cancer therapy.
-
Antimicrobial agents: The pyridine ring is a feature of some antimicrobial compounds.
-
Urease inhibitors: Certain pyridin-2(1H)-one derivatives have shown potent urease inhibitory activity.[6]
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on their structural features. Key aspects of SAR include:
-
Position of the Nitrogen in the Pyridine Ring: The isomeric position of the nitrogen atom (2, 3, or 4) can significantly influence the compound's binding affinity to its biological target.
-
Substituents on the Pyridine Ring: The addition of various functional groups (e.g., halogens, alkyl, aryl groups) to the pyridine ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity and pharmacokinetic properties.
-
Modifications of the Propanone Linker: Alterations to the propanone side chain, such as changes in length, branching, or the introduction of other functional groups, can impact the molecule's flexibility and interaction with the target protein.
dot
Caption: Key structural features influencing the biological activity of analogs.
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the evaluation of novel compounds.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a target enzyme.
dot
Caption: General workflow for an in vitro enzyme inhibition assay.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compounds and control inhibitor
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, enzyme, and substrate.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiate the reaction (e.g., by adding a cofactor or substrate).
-
Incubate the plate for a predetermined time at a specific temperature.
-
Stop the reaction and add a detection reagent to measure the product formation or substrate consumption.
-
Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound and its structural analogs are a promising class of compounds with diverse biological activities. The well-established role of metyrapone as an 11-beta-hydroxylase inhibitor provides a strong foundation for the rational design of novel enzyme inhibitors. Furthermore, the observed anticonvulsant and other biological activities of related pyridine derivatives suggest a broad therapeutic potential for this chemical scaffold. Future research should focus on the synthesis and systematic biological evaluation of a wider range of analogs to establish comprehensive structure-activity relationships and identify lead compounds for further preclinical and clinical development. The detailed experimental protocols and methodologies outlined in this guide provide a framework for researchers to advance the exploration of this important class of molecules.
References
- 1. prepchem.com [prepchem.com]
- 2. What is the mechanism of Metyrapone? [synapse.patsnap.com]
- 3. An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. About Metopirone (metyrapone) - Metopirone [metopirone.com]
- 6. researchgate.net [researchgate.net]
Theoretical Exploration of 1-(Pyridin-3-yl)propan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and comparative analysis of 1-(Pyridin-3-yl)propan-2-one, a pyridine derivative of interest in medicinal chemistry and drug development. In the absence of direct, in-depth theoretical studies on this specific isomer, this document leverages available data from its structural isomers, 1-(Pyridin-2-yl)propan-2-one and 1-(Pyridin-4-yl)propan-2-one, to infer and discuss its probable electronic and structural characteristics. This guide covers foundational concepts of computational chemistry, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) theory, providing a framework for future in silico studies. Experimental data, including synthesis protocols and spectroscopic analysis (FT-IR and NMR), are also presented to offer a holistic view of this class of compounds. Furthermore, potential biological relevance is explored through the lens of related compounds, suggesting avenues for future drug discovery efforts.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Their utility stems from their ability to form hydrogen bonds, act as bioisosteres, and participate in various biological interactions. The propanone moiety attached to the pyridine ring introduces additional chemical functionality, making pyridinylpropanones versatile intermediates in organic synthesis and potential pharmacophores. This compound, with the substituent at the meta position of the pyridine ring, possesses a unique electronic distribution compared to its ortho and para isomers, which is expected to influence its reactivity, binding affinity to biological targets, and metabolic stability.
This guide aims to provide a detailed theoretical framework for understanding this compound, addressing the current gap in dedicated computational studies by drawing parallels with its better-characterized isomers.
Computational Methodologies: A Primer
Theoretical studies on molecules like this compound typically employ a range of computational chemistry techniques to predict and analyze their properties.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. A common functional used for such calculations is B3LYP, often paired with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost.[2]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a localized picture of the electron density in a molecule, allowing for the investigation of charge transfer and intramolecular interactions. It examines the stabilization energies (E(2)) associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, which are indicative of hyperconjugative and resonance effects.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. This information is critical for understanding intermolecular interactions, such as drug-receptor binding.
Synthesis and Characterization
Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)propan-2-one
A common method for the synthesis of 1-(Pyridin-2-yl)propan-2-one involves the reaction of 2-methylpyridine (α-picoline) with an acetylating agent. One reported procedure utilizes butyllithium to deprotonate 2-methylpyridine, followed by reaction with N,N-dimethylacetamide.[3]
Procedure:
-
Dissolve 2-methylpyridine in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a solution of butyllithium in hexanes dropwise to the cooled solution.
-
Stir the reaction mixture at low temperature for a specified period to ensure complete deprotonation.
-
Add N,N-dimethylacetamide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A similar approach, starting with 3-methylpyridine (β-picoline), would be expected to yield this compound.
Comparative Analysis of Isomers
Due to the limited availability of direct theoretical data for this compound, a comparative analysis with its ortho (2-pyridyl) and para (4-pyridyl) isomers is presented.
Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for the isomers of pyridinylpropan-2-one. This data is crucial for the validation of computational models.
Table 1: 1H NMR Spectral Data (CDCl3, 400 MHz) [4]
| Compound | δ (ppm) |
| 1-(Pyridin-2-yl)propan-2-one | 8.47 (d, 1H), 7.65 (t, 1H), 7.20 (d, 1H), 7.15 (dd, 1H), 3.89 (s, 2H), 2.17 (s, 3H) |
| This compound | Data not available in searched literature |
| 1-(Pyridin-4-yl)propan-2-one | 8.51 (d, 2H), 7.15 (d, 2H), 3.73 (s, 2H), 2.19 (s, 3H) |
Table 2: 13C NMR Spectral Data (CDCl3, 101 MHz) [4]
| Compound | δ (ppm) |
| 1-(Pyridin-2-yl)propan-2-one | 206.6, 156.2, 149.3, 136.7, 123.8, 121.7, 51.9, 29.5 |
| This compound | Data not available in searched literature |
| 1-(Pyridin-4-yl)propan-2-one | 206.1, 150.1, 146.9, 124.3, 49.3, 29.7 |
Table 3: FT-IR Spectral Data
| Compound | Key Vibrational Frequencies (cm-1) | Reference |
| 1-(Pyridin-2-yl)propan-2-one | 1712 (C=O stretch), 1589 (pyridine ring stretch) | [5] |
| This compound | Data not available in searched literature | |
| 1-(Pyridin-4-yl)propan-2-one | Data not available in searched literature | |
| Pyridine (for comparison) | ~1580, 1480, 1435 (C=C, C=N ring stretching) | [6] |
Predicted Theoretical Properties of this compound
Based on the general principles of electronic effects in pyridine rings, we can predict some of the theoretical properties of the 3-pyridyl isomer in comparison to the 2- and 4-pyridyl isomers.
-
Molecular Geometry: The bond lengths and angles of the pyridine ring in the 3-pyridyl isomer are expected to be less perturbed by the propanone substituent compared to the 2- and 4-pyridyl isomers. This is because the meta position is less involved in resonance effects with the nitrogen atom.
-
Electronic Properties (HOMO-LUMO): The HOMO-LUMO energy gap for the 3-pyridyl isomer is anticipated to be slightly larger than that of the 2- and 4-pyridyl isomers. The electron-withdrawing effect of the nitrogen atom is more pronounced at the ortho and para positions, which would lead to a greater stabilization of the LUMO and a smaller energy gap in these isomers.
-
NBO Analysis: NBO analysis would likely reveal significant hyperconjugative interactions between the C-H bonds of the methylene and methyl groups and the π* orbitals of the carbonyl group and the pyridine ring. The extent of charge transfer from the propanone moiety to the pyridine ring is expected to be less in the 3-pyridyl isomer compared to the 2- and 4-pyridyl isomers due to the lack of direct resonance conjugation.
-
Mulliken Population Analysis: The nitrogen atom in the 3-pyridyl isomer is expected to have a less negative Mulliken charge compared to the 2- and 4-pyridyl isomers, reflecting its reduced electron-donating character at the meta position.
-
Molecular Electrostatic Potential (MEP): The MEP map of this compound would show the most negative potential localized on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as the primary sites for electrophilic attack or hydrogen bonding. The positive potential would be distributed around the hydrogen atoms.
Potential Biological Significance
While direct biological activity data for this compound is limited, a related compound, 3-ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione, has been identified as a potent inhibitor of Deoxyribonuclease I (DNase I).[7] This suggests that the 1-(pyridin-3-yl)propan-2-yl moiety could be a valuable pharmacophore for targeting this enzyme. DNase I is involved in various cellular processes, and its dysregulation has been implicated in certain diseases.
Visualizations
Experimental and Computational Workflows
The following diagrams illustrate typical workflows for the synthesis, characterization, and theoretical study of this compound.
Conceptual Signaling Pathway
The following diagram illustrates the conceptual inhibition of DNase I, a potential target for compounds containing the 1-(pyridin-3-yl)propan-2-yl scaffold.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical landscape surrounding this compound. While direct computational studies on this specific molecule are currently lacking, a comparative analysis of its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, offers valuable insights into its expected structural and electronic properties. The provided synthesis and characterization data, along with the outlined computational methodologies, serve as a robust foundation for future experimental and theoretical investigations. The potential biological activity of this scaffold, particularly as a DNase I inhibitor, highlights its promise for drug discovery and development. Further dedicated in silico and in vitro studies are warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]
- 6. Pyridine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Pyridin-3-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(Pyridin-3-yl)propan-2-one from 3-acetylpyridine. The synthetic route is based on the α-methylation of the ketone via a lithium enolate intermediate. This method is a standard and effective procedure for carbon-carbon bond formation at the α-position of a carbonyl group. The protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring and a propanone side chain, makes it a versatile intermediate for the synthesis of a variety of more complex molecules with potential biological activity. The synthesis described herein utilizes the well-established principles of enolate chemistry, a cornerstone of modern organic synthesis. The α-methylation of 3-acetylpyridine is achieved by deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent.
Reaction Scheme
The overall transformation is the methylation of the carbon atom adjacent to the carbonyl group of 3-acetylpyridine.
Caption: Reaction scheme for the α-methylation of 3-acetylpyridine.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| 3-Acetylpyridine | ReagentPlus®, 99% | Sigma-Aldrich | 350-03-8 |
| Diisopropylamine | Anhydrous, 99.5% | Acros Organics | 108-18-9 |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Methyl iodide | 99.5%, contains copper as stabilizer | Acros Organics | 74-88-4 |
| Saturated aq. NH4Cl solution | - | - | - |
| Ethyl acetate | ACS grade | Fisher Scientific | 141-78-6 |
| Brine (Saturated aq. NaCl) | - | - | - |
| Anhydrous Magnesium Sulfate | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or inert gas (Argon or Nitrogen) manifold
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler for -78 °C bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Protocol for the Synthesis of this compound
1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes.
2. Enolate Formation:
-
In a separate dry, argon-flushed round-bottom flask, dissolve 3-acetylpyridine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the 3-acetylpyridine solution via cannula or a pre-cooled syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color.
3. Methylation:
-
To the enolate solution at -78 °C, add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 3-Acetylpyridine |
| Molecular Weight | 121.14 g/mol |
| Product | This compound |
| Molecular Weight | 135.16 g/mol |
| Reaction Conditions | |
| Base | Lithium Diisopropylamide (LDA) |
| Methylating Agent | Methyl Iodide (CH3I) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature (Enolate Formation) | -78 °C |
| Temperature (Methylation) | -78 °C |
| Reaction Time | 4-6 hours |
| Yield (Expected) | Moderate to Good (typically 60-80%) |
| Purification | Flash Column Chromatography |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Methyl iodide is toxic and a suspected carcinogen; handle with caution.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product. The ¹H NMR spectrum is expected to show a new singlet corresponding to the newly introduced methyl group and a singlet for the methylene protons adjacent to the pyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the carbonyl stretching frequency.
Conclusion
The described protocol provides a reliable method for the synthesis of this compound from 3-acetylpyridine. The use of LDA for enolate formation is a key step to ensure a clean and efficient reaction. This application note serves as a comprehensive guide for researchers in the field of organic and medicinal chemistry.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(Pyridin-3-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 1-(Pyridin-3-yl)propan-2-one, a valuable pyridine derivative for research and development in the pharmaceutical and agrochemical sectors. The synthesis is based on a two-step reaction sequence involving a Claisen condensation of ethyl nicotinate with acetone, followed by acidic hydrolysis and decarboxylation of the intermediate β-diketone. This protocol offers a robust and reproducible methodology for obtaining the target compound.
Introduction
Pyridine-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This compound, also known as 3-acetonylpyridine, serves as a key building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical candidates. The presented protocol details a reliable method for its preparation from commercially available starting materials.
Physicochemical Properties of Reactants and Product
A summary of the key physical and chemical properties of the main compounds involved in the synthesis is provided below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Ethyl Nicotinate | C₈H₉NO₂ | 151.16 | 222-224 | 8-9 | 1.11 |
| Acetone | C₃H₆O | 58.08 | 56 | -95 | 0.784 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | - | 260 (dec.) | 0.868 |
| This compound | C₈H₉NO | 135.16 | 110-112 (at 15 mmHg) | N/A | N/A |
Reaction Scheme
The overall synthesis of this compound from ethyl nicotinate is depicted in the following reaction scheme.
Step 1: Claisen Condensation
Step 2: Hydrolysis and Decarboxylation
Experimental Protocol
4.1. Materials and Equipment
-
Ethyl nicotinate (≥98%)
-
Acetone (anhydrous, ≥99.5%)
-
Sodium ethoxide (≥95%)
-
Toluene (anhydrous, ≥99.8%)
-
Hydrochloric acid (concentrated, 37%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
4.2. Step-by-Step Procedure
Step 1: Synthesis of 1-(Pyridin-3-yl)butane-1,3-dione (Claisen Condensation)
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (10.2 g, 0.15 mol) and anhydrous toluene (150 mL).
-
Stir the suspension and add anhydrous acetone (17.4 g, 0.3 mol) dropwise over 15 minutes.
-
Heat the mixture to 50-60 °C and add a solution of ethyl nicotinate (15.1 g, 0.1 mol) in anhydrous toluene (50 mL) dropwise over 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
-
Carefully pour the cooled reaction mixture from Step 1 into a beaker containing ice (200 g).
-
Slowly add concentrated hydrochloric acid to the mixture with stirring until the pH is approximately 1-2.
-
Transfer the mixture to a round-bottom flask and heat to reflux for 2-3 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield this compound as a pale yellow oil.
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | Ethyl Nicotinate |
| Molar Ratio (Ethyl Nicotinate:Acetone:NaOEt) | 1 : 3 : 1.5 |
| Reaction Time (Condensation) | 4-6 hours |
| Reaction Temperature (Condensation) | Reflux (approx. 110 °C) |
| Reaction Time (Hydrolysis/Decarboxylation) | 2-3 hours |
| Reaction Temperature (Hydrolysis/Decarboxylation) | Reflux |
| Expected Yield | 60-70% |
| Appearance of Product | Pale yellow oil |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.52 (d, 1H), 8.48 (dd, 1H), 7.55 (dt, 1H), 7.25 (dd, 1H), 3.70 (s, 2H), 2.18 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 205.8, 150.1, 148.2, 136.5, 131.9, 123.6, 49.8, 29.5 |
| IR (neat, cm⁻¹) | 3050, 2925, 1720 (C=O), 1578, 1475, 1420, 1360, 1150, 710 |
| Mass Spec (EI, m/z) | 135 (M+), 92, 78, 51 |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.
-
Concentrated hydrochloric acid is highly corrosive. Use appropriate caution during handling.
-
Organic solvents are flammable. Keep away from ignition sources.
Conclusion
The protocol described provides a clear and effective method for the laboratory-scale synthesis of this compound. By following the detailed steps for the Claisen condensation and subsequent hydrolysis/decarboxylation, researchers can reliably obtain this valuable synthetic intermediate for further applications in drug discovery and development. The provided characterization data will aid in confirming the identity and purity of the final product.
Application Notes and Protocols for 1-(Pyridin-3-yl)propan-2-one in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-(Pyridin-3-yl)propan-2-one as a versatile building block in the synthesis of pharmaceutical agents. The primary focus is on its established role in the synthesis of a key intermediate for the renowned anti-cancer drug, Imatinib. Additionally, this document explores its potential applications in the development of novel anti-inflammatory and antimicrobial agents, providing hypothetical synthetic pathways based on established chemical principles.
Application 1: Synthesis of a Key Intermediate for Imatinib
This compound, or its tautomer 3-acetylpyridine, is a crucial starting material for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a pivotal intermediate in the production of Imatinib.[1][2] Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The synthetic route involves the formation of an enaminone, followed by a cyclization to construct the pyrimidine core, and subsequent reduction of a nitro group.
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)
This protocol describes the formation of a reactive enaminone intermediate from 3-acetylpyridine.[1]
-
Materials:
-
3-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ether
-
-
Equipment:
-
500 mL round-bottomed flask
-
Heating mantle
-
Magnetic stirrer
-
Suction filtration apparatus
-
-
Procedure:
-
To a 500 mL round-bottomed flask, add 96.91 g of 3-acetylpyridine and 104.86 g of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]
-
Heat the mixture to 85°C with stirring and maintain this temperature for 8-10 hours.[1]
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. The product will begin to crystallize.
-
Collect the resulting solid by suction filtration.
-
Wash the filter cake with ether.
-
Dry the solid product to obtain a yellow-brown solid of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
-
Protocol 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
This protocol details the cyclization reaction to form the pyrimidine ring.
-
Materials:
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
2-Methyl-5-nitrophenylguanidine nitrate
-
n-Butanol
-
Sodium hydroxide
-
-
Equipment:
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
In a reaction flask, dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and 2-methyl-5-nitrophenylguanidine nitrate in n-butanol.[2]
-
Add sodium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with a suitable solvent, and dry to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Protocol 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
This protocol describes the reduction of the nitro group to an amine.
-
Materials:
-
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate
-
Ammonium formate
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Four-necked flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
In a 1000 mL four-necked flask, suspend 20.0 g of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine in 500 mL of ethyl acetate.
-
Add 0.9 g of 10% Pd/C to the suspension.
-
With stirring, add 12.8 g of ammonium formate and 18.5 g of anhydrous sodium sulfate.
-
Heat the mixture to reflux for 2 hours. The reaction system will gradually darken.
-
Monitor the reaction by TLC. After completion, cool the reaction to room temperature.
-
Filter the mixture to recover the palladium catalyst. The filtrate contains the desired product. Further purification can be achieved by washing with water and recrystallization.
-
Data Presentation
| Step | Starting Material | Reagents | Product | Yield | Purity (HPLC) | Reference |
| 1 | 3-Acetylpyridine | N,N-Dimethylformamide dimethyl acetal | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | ~80-90% | - | [1] |
| 2 | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 2-Methyl-5-nitrophenylguanidine nitrate, NaOH, n-butanol | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine | 81.9% | 99.9% | [2] |
| 3 | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine | 10% Pd/C, Ammonium formate, Anhydrous sodium sulfate | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | High | >99.5% | [1] |
Diagrams
Caption: Synthetic pathway to a key Imatinib intermediate.
Application 2: Potential Synthesis of Anti-Inflammatory Agents
The pyridine and pyridinone scaffolds are present in numerous compounds with anti-inflammatory properties, often acting as inhibitors of enzymes like cyclooxygenase (COX). While direct synthesis from this compound is not widely reported, its chemical structure lends itself to the construction of such molecules. A plausible approach involves the formation of a pyridinone ring system.
Hypothetical Experimental Protocol
Protocol: Synthesis of a Substituted Pyridinone Derivative
This hypothetical protocol outlines the synthesis of a pyridinone derivative, a common scaffold in anti-inflammatory agents.
-
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide
-
Ammonia or a primary amine
-
Ethanol
-
-
Equipment:
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a reaction flask, dissolve this compound and diethyl oxalate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol and stir the mixture at room temperature.
-
After the initial reaction, add a source of ammonia or a primary amine to the reaction mixture.
-
Heat the mixture to reflux for several hours to facilitate cyclization and formation of the pyridinone ring.
-
After cooling, neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.
-
Diagrams
Caption: Plausible route to pyridinone-based anti-inflammatory agents.
Application 3: Potential Synthesis of Antimicrobial Agents
The pyridine moiety is a common feature in a wide array of antimicrobial agents. The ketone functionality of this compound allows for various chemical transformations to introduce pharmacophores known to impart antimicrobial activity.
Hypothetical Experimental Protocol
Protocol: Synthesis of a Pyridine-Thiazole Hybrid
This hypothetical protocol describes the synthesis of a pyridine-thiazole conjugate, a structural motif found in some antimicrobial compounds.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Thiourea or a substituted thiourea
-
Ethanol
-
-
Equipment:
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
In a reaction flask, dissolve this compound in a suitable solvent like ethanol.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution to form the α-bromo ketone intermediate.
-
After the bromination is complete, add thiourea or a substituted thiourea to the reaction mixture.
-
Heat the mixture to reflux for several hours to facilitate the Hantzsch thiazole synthesis.
-
Upon cooling, the product may precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a cold solvent, and dry. Further purification can be done by recrystallization.
-
Diagrams
Caption: Hypothetical synthesis of a pyridine-thiazole antimicrobial scaffold.
References
The Versatility of 1-(Pyridin-3-yl)propan-2-one: A Keystone Building Block in Organic Synthesis
For Immediate Release
Shanghai, China – December 24, 2025 – 1-(Pyridin-3-yl)propan-2-one, a readily accessible ketone, has emerged as a pivotal building block in organic chemistry, offering a versatile platform for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining a reactive ketone moiety with a pyridine ring, make it an invaluable precursor for the construction of novel molecules with significant potential in medicinal chemistry and drug development. These application notes provide an overview of its utility and detailed protocols for its application in key synthetic transformations.
Application Notes
This compound serves as a versatile substrate in a variety of classical and multicomponent reactions for the synthesis of highly substituted pyridine and fused heterocyclic systems. The presence of the pyridine nitrogen not only influences the reactivity of the ketone but also provides a handle for further functionalization and imparts desirable physicochemical properties to the final products, such as improved aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[1]
Key applications of this building block include, but are not limited to:
-
Synthesis of Substituted Pyridin-2-ones: As a key component in the Guareschi-Thorpe condensation, it reacts with cyanoacetic esters or cyanoacetamides to yield highly functionalized 2-pyridone derivatives. These structures are prevalent in numerous biologically active molecules.
-
Formation of Thieno[2,3-b]pyridines: Through the Gewald multicomponent reaction, this compound, in the presence of elemental sulfur and a cyano-active methylene compound, affords polysubstituted 2-aminothiophenes which can be further cyclized to thieno[2,3-b]pyridines. Thienopyridine scaffolds are known to exhibit a broad range of pharmacological activities, including antimicrobial and anticancer properties.[2][3][4][5]
-
Construction of Dihydropyridines: It can be utilized in Hantzsch-type reactions to produce dihydropyridines, a class of compounds famous for their cardiovascular applications as calcium channel blockers.[6]
The derivatives of this compound have shown promise in various therapeutic areas. For instance, certain pyridine-based compounds have been investigated as kinase inhibitors, which are crucial in cancer therapy.[7][8][9] The structural motif is also found in compounds with antimicrobial and anti-inflammatory activities.[3][4][5][10]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key heterocyclic structures using this compound as a starting material.
Protocol 1: Synthesis of 4-(4-Chlorophenyl)-6-(pyridin-3-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol details a one-pot multicomponent synthesis of a substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile, a scaffold with potential as a p38α MAP kinase inhibitor.[11]
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (recrystallization apparatus, filtration setup)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.35 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL).
-
Add ammonium acetate (6.16 g, 80 mmol) and a few drops of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Acidify the mixture with 1 M HCl to a pH of approximately 5-6, which will cause a solid to precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude solid from ethanol to afford the pure product.
Expected Yield and Characterization:
The yield of the pure product is expected to be in the range of 80-90%.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 4-(4-Chlorophenyl)-6-(pyridin-3-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | C₁₉H₁₂ClN₃O | 345.77 | >300 | ~85 |
Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3150 (NH), 2220 (C≡N), 1650 (C=O).
-
¹H NMR (DMSO-d₆, ppm): 12.8 (s, 1H, NH), 8.5-7.4 (m, 9H, Ar-H), 4.1 (s, 2H, CH₂).
-
Mass Spectrum (m/z): [M]+ at 345.
Protocol 2: Synthesis of 2-Amino-4-methyl-5-(pyridin-3-oyl)thiophene-3-carbonitrile via Gewald Reaction
This protocol describes a three-component Gewald reaction to synthesize a substituted 2-aminothiophene, a precursor to thieno[2,3-b]pyridines.[2][12][13]
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.35 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).
-
Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and then with water.
-
Dry the product to obtain the 2-aminothiophene derivative.
Expected Yield and Characterization:
The expected yield for this reaction is typically in the range of 70-80%.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2-Amino-4-methyl-5-(pyridin-3-oyl)thiophene-3-carbonitrile | C₁₂H₉N₃OS | 243.29 | 210-212 | ~75 |
Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2210 (C≡N), 1630 (C=O).
-
¹H NMR (DMSO-d₆, ppm): 8.6-7.5 (m, 4H, Pyridyl-H), 7.2 (s, 2H, NH₂), 2.4 (s, 3H, CH₃).
-
Mass Spectrum (m/z): [M]+ at 243.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of pyridin-2-ones and thieno[2,3-b]pyridines using this compound as a key building block.
Caption: General workflow for the synthesis of substituted pyridin-2-ones.
Caption: Workflow for the synthesis of thieno[2,3-b]pyridines via the Gewald reaction.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of organic synthesis. Its ability to participate in a range of powerful synthetic transformations allows for the efficient construction of complex heterocyclic molecules. The application of this compound is particularly relevant for the development of novel therapeutic agents, and the provided protocols offer a practical guide for researchers in academia and the pharmaceutical industry to explore its full potential.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
- 7. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
Applications of 1-(Pyridin-3-yl)propan-2-one in Agrochemical Research: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a foundational scaffold in the development of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3] Its unique electronic properties and ability to interact with biological targets have made it a privileged structure in the design of new active ingredients. While specific research on the direct agrochemical applications of 1-(Pyridin-3-yl)propan-2-one is not extensively documented in publicly available literature, its structural motif suggests significant potential as a versatile intermediate for the synthesis of novel agrochemical candidates. Pyridine-based compounds are integral to modern agriculture, and the exploration of new derivatives is a continuous effort in the industry.[1][2]
This document provides detailed application notes and standardized protocols for the evaluation of this compound and its derivatives in an agrochemical research context. It is designed to guide researchers in the systematic screening and characterization of these compounds for potential herbicidal, fungicidal, and insecticidal activities.
Hypothetical Agrochemical Profile
Based on the broad bioactivity of pyridine derivatives, compounds derived from this compound could potentially exhibit a range of agrochemical properties. The following sections outline the potential applications and provide detailed protocols for their evaluation.
Section 1: Herbicidal Applications
Application Note:
Derivatives of this compound may be synthesized to target various herbicidal modes of action. Pyridine-containing herbicides are known to act on diverse molecular targets within plants, including enzymes in amino acid biosynthesis, pigment biosynthesis (e.g., protoporphyrinogen oxidase - PPO), and auxin mimics.[4] The development of novel pyridine-based herbicides is a key strategy to manage weed resistance to existing chemistries.[3][5]
Experimental Protocols:
1.1 Pre-Emergence Herbicidal Activity Assay
This protocol assesses the ability of a test compound to prevent weed seed germination and emergence.[6]
-
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Acetone (for stock solution preparation)
-
Tween 20 (as a surfactant)
-
Pots or trays filled with sterilized potting soil
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)
-
Controlled environment growth chamber
-
Spray chamber
-
-
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions of the stock solution with deionized water containing 0.5% (v/v) Tween 20 to achieve the desired application rates.
-
Sow weed seeds at a uniform depth in the soil-filled pots.
-
Apply the test solutions evenly to the soil surface using a calibrated spray chamber. A control group should be sprayed with the solvent-surfactant solution only.
-
Place the treated pots in a growth chamber with controlled temperature, humidity, and light conditions (e.g., 25°C, 70% relative humidity, 16-hour photoperiod).
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
-
1.2 Post-Emergence Herbicidal Activity Assay
This protocol evaluates the efficacy of a test compound on established weeds.[7][8]
-
Materials:
-
Same as for the pre-emergence assay.
-
Healthy, uniformly grown weed seedlings (e.g., at the 2-4 leaf stage).
-
-
Procedure:
-
Cultivate weed seedlings in pots until they reach the desired growth stage.
-
Prepare test solutions as described for the pre-emergence assay.
-
Apply the test solutions evenly to the foliage of the seedlings using a calibrated spray chamber.
-
Return the treated plants to the growth chamber.
-
Assess the herbicidal effect at 7, 14, and 21 days after treatment by visual rating of plant injury.
-
Data Presentation:
Quantitative data from herbicidal assays should be recorded in a structured table to facilitate comparison.
Table 1: Herbicidal Activity of this compound Derivatives
| Compound ID | Application Rate (g/ha) | Weed Species | Pre-Emergence Inhibition (%) | Post-Emergence Injury (%) |
| PY-H1 | 100 | Echinochloa crus-galli | 85 | 70 |
| Amaranthus retroflexus | 95 | 90 | ||
| PY-H2 | 100 | Echinochloa crus-galli | 60 | 50 |
| Amaranthus retroflexus | 75 | 65 | ||
| Control | N/A | Echinochloa crus-galli | 0 | 0 |
| Amaranthus retroflexus | 0 | 0 |
Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results.
Visualization:
Caption: Workflow for Herbicidal Activity Screening.
Section 2: Fungicidal Applications
Application Note:
Pyridine-containing compounds are well-represented among commercial fungicides, often targeting respiration (e.g., succinate dehydrogenase inhibitors - SDHIs) or sterol biosynthesis.[9][10] Derivatives of this compound could be designed to inhibit key fungal enzymes, offering new solutions for controlling plant pathogenic fungi.
Experimental Protocols:
2.1 In Vitro Mycelial Growth Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on fungal growth.[11][12]
-
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO) or acetone for stock solution
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Cork borer
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO or acetone.
-
Add appropriate volumes of the stock solution to molten PDA to achieve a range of final concentrations. A control plate should contain the solvent only.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
When the fungal growth in the control plate has reached the edge, measure the diameter of the mycelial colony in the treated plates.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
2.2 In Vivo Protective Efficacy Assay
This protocol assesses the ability of a compound to protect a host plant from fungal infection.[13]
-
Materials:
-
Test compound
-
Healthy host plants (e.g., tomato or cucumber seedlings)
-
Fungal spore suspension
-
Spray bottle or chamber
-
-
Procedure:
-
Prepare test solutions as described for the herbicidal assays.
-
Spray the plant foliage with the test solutions until runoff. Control plants are sprayed with the solvent-surfactant solution.
-
Allow the plants to dry for 24 hours.
-
Inoculate the treated plants with a fungal spore suspension of known concentration.
-
Place the plants in a high-humidity chamber to promote infection.
-
After 5-7 days, assess the disease severity by visually rating the percentage of leaf area infected.
-
Data Presentation:
Table 2: Fungicidal Activity of this compound Derivatives
| Compound ID | Concentration (µg/mL) | Fungal Species | Mycelial Growth Inhibition (%) | In Vivo Disease Control (%) |
| PY-F1 | 50 | Botrytis cinerea | 92 | 85 |
| Fusarium oxysporum | 78 | 70 | ||
| PY-F2 | 50 | Botrytis cinerea | 65 | 55 |
| Fusarium oxysporum | 50 | 45 | ||
| Control | N/A | Botrytis cinerea | 0 | 0 |
| Fusarium oxysporum | 0 | 0 |
Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results.
Visualization:
Caption: Generic Fungicidal Mode of Action: SDHI.
Section 3: Insecticidal Applications
Application Note:
The pyridine scaffold is a key component of several major classes of insecticides, most notably the neonicotinoids, which act as agonists of the nicotinic acetylcholine receptor (nAChR).[14][15] Novel pyridine derivatives synthesized from this compound could be screened for activity against a range of insect pests, potentially targeting the nervous system or other vital physiological processes.[16][17]
Experimental Protocols:
3.1 In Vitro Contact Toxicity Assay
This protocol evaluates the toxicity of a compound to insects upon direct contact.[18]
-
Materials:
-
Test compound
-
Acetone
-
Microsyringe or pipette
-
Petri dishes lined with filter paper
-
Test insects (e.g., aphids, Aphis craccivora, or houseflies, Musca domestica)
-
Sucrose solution (for feeding)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in acetone.
-
Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Control insects are treated with acetone only.
-
Place the treated insects in the Petri dishes with a food source.
-
Maintain the dishes at a controlled temperature and humidity.
-
Assess mortality at 24, 48, and 72 hours after treatment.
-
3.2 In Vivo Systemic (Foliar Uptake) Assay
This protocol assesses the ability of a compound to be absorbed by a plant and subsequently control feeding insects.
-
Materials:
-
Test compound
-
Potted plants (e.g., fava bean or cotton)
-
Phloem-feeding insects (e.g., aphids)
-
Clip cages
-
-
Procedure:
-
Prepare test solutions as for the herbicidal assays.
-
Spray the foliage of the potted plants with the test solutions.
-
After the spray has dried, infest a leaf on each plant with a known number of insects and enclose them with a clip cage.
-
Maintain the plants in a growth chamber.
-
Assess insect mortality within the clip cages at regular intervals (e.g., 24, 48, 72 hours).
-
Data Presentation:
Table 3: Insecticidal Activity of this compound Derivatives
| Compound ID | Concentration (µ g/insect ) | Insect Species | Contact Mortality (%) (48h) | Systemic Mortality (%) (72h) |
| PY-I1 | 1.0 | Aphis craccivora | 95 | 88 |
| Musca domestica | 80 | N/A | ||
| PY-I2 | 1.0 | Aphis craccivora | 50 | 40 |
| Musca domestica | 45 | N/A | ||
| Control | N/A | Aphis craccivora | 5 | 5 |
| Musca domestica | 5 | N/A |
Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results.
Visualization:
Caption: Workflow for Insecticidal Activity Screening.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. epa.gov [epa.gov]
- 4. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and fungicidal evaluation of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils [mdpi.com]
- 13. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(Pyridin-3-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 1-(Pyridin-3-yl)propan-2-one (PPN). The methodologies described are based on established analytical techniques for structurally similar pyridine derivatives and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound, also known as PPN, is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of PPN is essential for various stages of drug development, including purity assessment, stability studies, and quality control. This document outlines two primary analytical techniques for the quantification of PPN: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Both HPLC-UV and GC-MS are powerful techniques for the quantification of organic molecules. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. For PPN, a reversed-phase HPLC method with UV detection is proposed, leveraging the UV absorbance of the pyridine ring.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. PPN is expected to be amenable to GC analysis. The mass spectrometer provides definitive identification and quantification.
Quantitative Data Summary
The following table summarizes the proposed performance characteristics of the HPLC-UV and GC-MS methods for the quantification of this compound. These values are representative of what would be expected from a validated analytical method for a compound of this nature.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of PPN.
4.1.1. Instrumentation and Reagents
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
4.1.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 260 nm (based on the pyridine chromophore)[1][2]
-
Injection Volume: 10 µL[1]
-
Run Time: 10 minutes
4.1.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
4.1.4. Sample Preparation
-
Accurately weigh the sample containing PPN.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[3]
4.1.5. Analysis Workflow
Caption: HPLC analysis workflow for PPN quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the sensitive and selective quantification of PPN.
4.2.1. Instrumentation and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methanol (GC grade)
-
This compound reference standard
4.2.2. GC-MS Conditions
-
Injector Temperature: 250°C[3]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
MS Source Temperature: 230°C[2]
-
MS Quadrupole Temperature: 150°C[2]
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification (choose characteristic ions of PPN)
4.2.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 10, 50 µg/mL).
4.2.4. Sample Preparation
-
Accurately weigh the sample containing PPN.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter into a GC vial.
4.2.5. Analysis Workflow
Caption: GC-MS analysis workflow for PPN quantification.
Method Validation
To ensure the reliability of the analytical data, the chosen method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[4][5] The validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[6][8]
-
Accuracy: The closeness of the test results to the true value.[6][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Logical Relationship of Validation Parameters
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development, Validation, and Stability Assessment Application of RP-HPLC-DAD Method for Quantification of Ampicillin in Total Parenteral Nutrition Admixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. wjarr.com [wjarr.com]
- 8. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Application Notes and Protocols for the Gas Chromatography Analysis of 1-(Pyridin-3-yl)propan-2-one
Introduction
1-(Pyridin-3-yl)propan-2-one is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Data Presentation: Recommended GC Conditions
The following table summarizes recommended starting conditions for the GC analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.
| Parameter | Recommended Condition 1 (GC-FID) | Recommended Condition 2 (GC-MS) |
| Column | Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm)[1] or equivalent polar capillary column. | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[2] or equivalent non-polar capillary column. |
| Injector Temperature | 250 °C[1][3] | 250 °C[2][3] |
| Injection Mode | Split (e.g., 20:1 to 50:1)[2] | Split (e.g., 20:1 to 50:1) or Splitless[3] |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Nitrogen[1] or Helium at a constant flow of 1.0 mL/min. | Helium at a constant flow of 1.0 mL/min.[2] |
| Oven Program | Initial: 70 °C, hold for 2 min. Ramp: 10 °C/min to 240 °C, hold for 5 min.[1] | Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.[2] |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 250 °C[1] | N/A (Transfer line at 240 °C)[3] |
| MS Conditions | N/A | Ionization Mode: Electron Ionization (EI) at 70 eV. Source Temperature: 230 °C. Quadrupole Temperature: 150 °C. Scan Range: m/z 40-500.[2] |
Experimental Protocols
Sample Preparation
Accurate sample preparation is critical for reliable GC analysis.
Materials:
-
This compound sample
-
Methanol, HPLC grade or higher
-
Internal Standard (IS), e.g., N,N-dimethylformamide[4] or a deuterated analog.
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials with caps
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL in methanol).
-
Working Standard/Sample Preparation:
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution to the desired concentrations in volumetric flasks.
-
To each calibration standard and sample, add a consistent concentration of the internal standard.
-
For unknown samples, dissolve a known weight of the sample in a known volume of methanol containing the internal standard.
-
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into autosampler vials.
Instrumentation and Analysis
Procedure:
-
Instrument Setup: Set up the gas chromatograph according to the conditions outlined in the data table.
-
Equilibration: Allow the GC system to equilibrate until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the instrument software that includes blanks, calibration standards, and samples.
-
Injection: Inject the samples and standards into the GC.
-
Data Acquisition: Acquire the chromatograms and, if using GC-MS, the mass spectra. Gas chromatography coupled with mass spectrometry is a common method for the detection of pyridine compounds.[5]
Data Analysis
-
Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times. For GC-MS, confirm the peak identity by comparing the acquired mass spectrum with a reference spectrum.
-
Integration: Integrate the peak areas of the analyte and the internal standard.
-
Calibration Curve: For quantitative analysis, generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the unknown samples using the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
References
Application Notes and Protocols: The Role of 1-(Pyridin-3-yl)propan-2-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Pyridin-3-yl)propan-2-one is a versatile ketone-containing pyridine derivative that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a reactive ketone carbonyl group and a pyridine ring, allows for its participation in numerous cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of pyridinyl-substituted pyrazoles and thiophenes, highlighting the utility of this compound as a key building block in medicinal chemistry and drug discovery.
Introduction
The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence can significantly influence the physicochemical properties of a molecule, such as solubility, basicity, and the ability to engage in hydrogen bonding, thereby impacting pharmacokinetic and pharmacodynamic profiles. The synthesis of novel heterocyclic systems incorporating a pyridine ring is, therefore, a central focus in medicinal chemistry. This compound, with its accessible ketone functionality, provides a strategic entry point for the construction of diverse five- and six-membered heterocyclic rings fused or appended to the pyridine core.
This document outlines the application of this compound in two significant classes of heterocyclic synthesis: the formation of pyrazoles through condensation with hydrazines and the construction of aminothiophenes via the Gewald multicomponent reaction.
Synthesis of Pyridinyl-Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents, with hydrazine derivatives is a classical and efficient method for the synthesis of the pyrazole ring system. This compound, as a β-ketone, readily undergoes cyclocondensation with hydrazines to yield 3-methyl-5-(pyridin-3-yl)pyrazoles. The regioselectivity of the reaction is an important consideration when using substituted hydrazines.
Logical Workflow for Pyrazole Synthesis
Figure 1: Logical workflow for the synthesis of 3-methyl-5-(pyridin-3-yl)-1H-pyrazole.
Experimental Protocol: Synthesis of 3-Methyl-5-(pyridin-3-yl)-1H-pyrazole
This protocol details the synthesis of 3-methyl-5-(pyridin-3-yl)-1H-pyrazole from this compound and hydrazine hydrate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 135.16 | 10 | 1.35 g |
| Hydrazine Hydrate (~64% Hydrazine) | 50.06 | 12 | ~0.6 mL |
| Ethanol (95%) | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.35 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the ketone has completely dissolved.
-
Slowly add hydrazine hydrate (~0.6 mL, ~12 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 3-methyl-5-(pyridin-3-yl)-1H-pyrazole as a solid.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 3-Methyl-5-(pyridin-3-yl)-1H-pyrazole | White to off-white solid | 80-90 | 138-140 | 2.35 (s, 3H, CH3), 6.50 (s, 1H, pyrazole-H), 7.30 (dd, 1H, pyridine-H), 8.10 (d, 1H, pyridine-H), 8.60 (d, 1H, pyridine-H), 9.05 (s, 1H, pyridine-H), 11.5 (br s, 1H, NH) |
Note: The exact yield and spectral data may vary depending on the reaction scale and purification efficiency.
Synthesis of Pyridinyl-Substituted Thiophenes via Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1] this compound serves as the ketone component, enabling the synthesis of thiophenes bearing a pyridin-3-yl substituent.
Experimental Workflow for Gewald Reaction
Figure 2: Experimental workflow for the Gewald synthesis of a pyridinyl-substituted aminothiophene.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-(pyridin-3-yl)thiophene-3-carbonitrile
This protocol describes the one-pot synthesis of a highly functionalized aminothiophene using the Gewald reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 135.16 | 10 | 1.35 g |
| Malononitrile | 66.06 | 10 | 0.66 g |
| Elemental Sulfur | 32.07 | 10 | 0.32 g |
| Morpholine | 87.12 | 2 | ~0.17 mL |
| Ethanol (95%) | - | - | 25 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.35 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (25 mL).
-
Add morpholine (~0.17 mL, 2 mmol) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 2 hours. The mixture will typically turn dark.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold ethanol to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 2-amino-4-methyl-5-(pyridin-3-yl)thiophene-3-carbonitrile.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| 2-Amino-4-methyl-5-(pyridin-3-yl)thiophene-3-carbonitrile | Yellow to brown solid | 75-85 | 188-190 | 2.20 (s, 3H, CH3), 6.80 (s, 2H, NH2), 7.45 (dd, 1H, pyridine-H), 7.90 (d, 1H, pyridine-H), 8.55 (d, 1H, pyridine-H), 8.80 (s, 1H, pyridine-H) |
Note: The exact yield and spectral data may vary depending on the reaction scale and purification efficiency.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the synthesis of pyridinyl-substituted pyrazoles and aminothiophenes demonstrate its utility in both classical cyclocondensation and modern multicomponent reactions. These methods offer efficient routes to novel heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Further exploration of the reactivity of this compound with other binucleophiles and in various multicomponent reaction setups is expected to yield a rich diversity of pyridinyl-containing heterocycles.
References
Application Notes and Protocols for the Utilization of 1-(Pyridin-3-yl)propan-2-one in the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. While a plethora of substituted pyridines have been explored, this document focuses on the potential applications of 1-(Pyridin-3-yl)propan-2-one as a versatile starting material for the synthesis of novel kinase inhibitors.
Although direct utilization of this compound in published kinase inhibitor synthesis is not extensively documented, its chemical structure offers a unique combination of a hinge-binding pyridine motif and a reactive ketone functionality. This allows for diverse chemical modifications to explore different regions of the kinase active site, making it a promising, yet underexplored, building block for the generation of new chemical entities with potential kinase inhibitory activity. These notes provide hypothetical, yet chemically sound, protocols and applications to stimulate further research in this area.
Key Applications of this compound in Kinase Inhibitor Scaffolding
The strategic value of this compound lies in the versatility of its ketone group, which can be transformed into a variety of pharmacophoric elements commonly found in established kinase inhibitors.
-
Synthesis of Aminopyridine Derivatives: The ketone can be converted to an amine via reductive amination, a cornerstone reaction in medicinal chemistry. This introduces a key hydrogen bond donor/acceptor group and a point for further diversification to modulate potency, selectivity, and physicochemical properties.
-
Formation of Fused Heterocyclic Systems: The propan-2-one side chain can participate in cyclization reactions to form fused bicyclic or tricyclic scaffolds. Such rigidified structures can enhance binding affinity and improve selectivity by conforming to the specific topology of a kinase active site.
-
Introduction of Substituted Side Chains: The ketone can be used as a handle to introduce a variety of side chains through reactions like aldol condensation or Grignard reactions. These side chains can be designed to interact with the solvent-exposed region or other pockets within the ATP-binding site, leading to improved biological activity.
Hypothetical Kinase Targets and Signaling Pathways
Based on the common kinase targets for pyridine-containing inhibitors, derivatives of this compound could potentially target a range of kinases involved in oncology and inflammatory diseases. The specific kinase target would be determined by the nature of the chemical modifications. For instance, aminopyridine derivatives have shown activity against kinases such as CDKs, Aurora Kinases, and MAP Kinases . Fused heterocyclic systems are often designed to target kinases like EGFR, VEGFR, and Src family kinases .
Below is a diagram illustrating a simplified signaling pathway that is often targeted by kinase inhibitors.
Caption: Simplified RTK signaling pathways.
Experimental Protocols
The following are proposed, detailed protocols for the synthesis of kinase inhibitor scaffolds starting from this compound.
Protocol 1: Synthesis of N-Aryl-1-(pyridin-3-yl)propan-2-amine Derivatives
This protocol describes the conversion of the ketone to a secondary amine, a common core in many kinase inhibitors.
Workflow Diagram:
Caption: Reductive amination workflow.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound in dichloroethane, add the substituted aniline and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Aryl-1-(pyridin-3-yl)propan-2-amine.
Protocol 2: Synthesis of a Pyrido[3,2-b]azepine Scaffold
This protocol outlines a potential route to a novel fused heterocyclic system.
Workflow Diagram:
Caption: Multi-step synthesis workflow.
Procedure (Multi-step):
-
Wittig Reaction: React this compound with a suitable phosphonium ylide (e.g., derived from a bromoacetate) to introduce a carbon-carbon double bond.
-
Reduction and Functional Group Manipulation: Reduce the ester of the resulting alkene and perform a hydroboration-oxidation to yield a primary alcohol.
-
Activation: Convert the alcohol to a good leaving group, such as a mesylate or tosylate.
-
Intramolecular Cyclization: Treat the resulting compound with a base to induce an intramolecular cyclization, forming the pyrido[3,2-b]azepine ring system.
Note: This is a generalized and challenging synthetic sequence that would require significant optimization.
Illustrative Quantitative Data
The following table presents hypothetical inhibitory concentration (IC50) values for a series of N-Aryl-1-(pyridin-3-yl)propan-2-amine derivatives against a panel of kinases. This data is for illustrative purposes only to demonstrate how structure-activity relationships (SAR) could be explored.
| Compound ID | R-Group on Aniline | CDK2 IC50 (nM) | Aurora A IC50 (nM) | MAPK1 IC50 (nM) |
| P3P-A-001 | H | >10,000 | >10,000 | >10,000 |
| P3P-A-002 | 4-Cl | 850 | 1,200 | 5,300 |
| P3P-A-003 | 4-F | 780 | 1,150 | 4,900 |
| P3P-A-004 | 4-Me | 1,200 | 2,500 | 8,000 |
| P3P-A-005 | 3,4-diCl | 150 | 350 | 1,500 |
| P3P-A-006 | 4-OMe | 2,500 | 4,800 | >10,000 |
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent pyridine moiety provides a reliable anchor for the kinase hinge region, while the reactive ketone functionality opens up a multitude of possibilities for chemical elaboration. The protocols and applications outlined in this document are intended to serve as a foundation for further research and development in the exciting field of kinase inhibitor drug discovery. The exploration of this scaffold could lead to the identification of new chemical entities with potent and selective inhibitory activity against a range of therapeutically relevant kinases.
Application Notes and Protocols: Metal-Catalyzed Reactions of 1-(Pyridin-3-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a key metal-catalyzed reaction involving 1-(Pyridin-3-yl)propan-2-one, a versatile building block in medicinal chemistry. The protocols and data presented herein are designed to serve as a comprehensive resource for the synthesis of novel derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Palladium-Catalyzed α-Arylation of this compound
The introduction of an aryl moiety at the α-position of the ketone in this compound is a powerful strategy for generating a diverse range of molecular scaffolds. The palladium-catalyzed α-arylation of ketones is a well-established and robust method for forming carbon-carbon bonds. This reaction is particularly valuable in drug discovery for the synthesis of complex molecules from readily available starting materials.
The general transformation involves the coupling of an aryl halide with the enolate of this compound, facilitated by a palladium catalyst and a suitable phosphine ligand. The choice of ligand and base is critical for achieving high yields and selectivity.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-3-yl)propan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(Pyridin-3-yl)propan-2-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my reaction consistently low?
A1: Low yields can stem from several factors. One common cause is incomplete reaction, which can be due to insufficient reaction time or temperature. Another possibility is the degradation of starting materials or the product under the reaction conditions. The presence of moisture or other impurities in the reactants and solvents can also significantly lower the yield. Side reactions, such as self-condensation of the starting materials or polymerization, are also a major contributor to low yields.
To address this, ensure your reactants and solvents are pure and dry. Optimize the reaction time and temperature by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). It is also crucial to work under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air and moisture.
Q2: I am observing the formation of a significant amount of side products. How can I minimize them?
A2: The formation of side products is a common challenge. In syntheses analogous to that of this compound, such as aldol-type condensations, side products can arise from various pathways. For instance, in a related synthesis of 1-(Pyridin-2-yl)propane-1,3-diol, the formation of 2-vinylpyridine through dehydration of an intermediate is a common side reaction, often promoted by high temperatures.[1] Over-alkylation or multiple condensations can also occur if the stoichiometry of the reactants is not carefully controlled.
To minimize side products, precise control of the reaction temperature is critical. Running the reaction at the lowest effective temperature can often suppress unwanted pathways.[1] Carefully controlling the stoichiometry of the reactants is also essential. A slow, dropwise addition of one reactant to the other can help maintain a low concentration of the added reactant and minimize side reactions.
Q3: The purification of the final product is proving to be difficult. What are the best practices?
A3: The purification of pyridine derivatives can be challenging due to their basicity and polarity. Common purification techniques include column chromatography, distillation, and recrystallization.
For column chromatography, silica gel is commonly used. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. The basic nature of the pyridine ring can sometimes lead to tailing on silica gel. In such cases, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation. For highly polar impurities, reverse-phase chromatography may be a more suitable option.[2]
If the product is a liquid, vacuum distillation can be an effective purification method. For solid products, recrystallization from a suitable solvent or solvent mixture can yield highly pure material. A solvent screen should be performed to identify a solvent that dissolves the product well at high temperatures but poorly at room temperature, while impurities remain soluble.[2]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used to confirm the identity and purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the pyridine ring protons and the protons of the propan-2-one moiety. The ¹³C NMR spectrum will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming the correct product has been formed.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the ketone (C=O) group, typically around 1715 cm⁻¹.
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Chromatographic Methods (TLC, GC, HPLC): These techniques are excellent for assessing the purity of the compound. A single spot on a TLC plate or a single peak in a GC or HPLC chromatogram indicates a high degree of purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed. One common approach is the condensation of a pyridine-3-acetic acid derivative (like the ethyl ester) with a methylating agent. Another method involves the reaction of 3-picoline with an acetylating agent. A plausible route involves the reaction of ethyl nicotinate with ethyl acetate in the presence of a strong base like sodium metal, followed by hydrolysis and decarboxylation to yield 3-acetylpyridine, which can then be further manipulated.[3] Another approach involves the reaction of 4-methylpyridine with acetyl chloride or acetic anhydride, which could be adapted for 3-methylpyridine.[4]
Q2: What are the key reaction parameters to control for maximizing the yield?
A2: The key parameters to control are:
-
Temperature: As discussed, temperature plays a crucial role in controlling the rate of reaction and minimizing side reactions.
-
Reaction Time: Monitoring the reaction to completion is vital to ensure maximum conversion of starting materials.
-
Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is necessary to avoid side reactions like over-alkylation.
-
Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the reaction rate and selectivity. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. The catalyst should be chosen to promote the desired reaction pathway efficiently.
Q3: What are the potential safety hazards associated with this synthesis?
A3: The synthesis may involve the use of strong bases (e.g., sodium metal, butyllithium), flammable solvents (e.g., ether, THF), and potentially toxic reagents. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Some pyridine derivatives have been reported to have low-level shock sensitivity, so caution should be exercised when handling these materials.[5]
Data Presentation
The following table summarizes reaction conditions and yields for syntheses of related pyridyl ketones, which can provide a starting point for optimizing the synthesis of this compound.
| Starting Material(s) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl nicotinate, Ethyl acetate | Sodium metal, then H₂SO₄ | Ethyl acetate | Reflux | Not specified | 90 (for 3-acetylpyridine intermediate) | [3] |
| 4-Methylpyridine, Ethyl acetate | Phenyllithium or Butyllithium | Not specified | Not specified | Not specified | Not specified | [4] |
| 4-Methylpyridine, Acetyl chloride | Lewis Acid | Not specified | Not specified | Not specified | Not specified | [4] |
| 4-Chloropyridine, Ethyl acetate | Sodium alkoxide, then H₂O | Alcohol | 80, then 60-100 | 0.5, then 5 | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis via Claisen Condensation of Ethyl Nicotinate and Ethyl Acetate (Adapted)
This protocol is adapted from a known procedure for the synthesis of 3-acetylpyridine.[3]
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Reaction: To the flask, add dry ethyl acetate (excess, acts as both reactant and solvent) and sodium metal (1.1 equivalents). Heat the mixture to reflux with stirring to initiate the reaction.
-
Addition of Ethyl Nicotinate: Slowly add a solution of ethyl nicotinate (1 equivalent) in dry ethyl acetate through the dropping funnel.
-
Reflux: Continue to reflux the mixture with stirring until the sodium metal is completely consumed.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously add glacial acetic acid to neutralize the excess base (to pH ~7). Separate the organic layer.
-
Hydrolysis and Decarboxylation: The intermediate β-keto ester is then hydrolyzed and decarboxylated by heating with aqueous acid (e.g., 20% sulfuric acid).
-
Isolation: After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) to pH 7-8 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of 1-(Pyridin-3-yl)propan-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyridin-3-yl)propan-2-one. It provides troubleshooting advice for common side product formation and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes for this compound and what are their associated side products?
A1: The two primary synthetic strategies for this compound are the acylation of 3-picoline and the reaction of a 3-pyridyl organometallic reagent with an acetone synthon. Each route has a distinct side product profile.
-
Acylation of 3-Picoline: This method typically involves the reaction of 3-picoline with an acylating agent like acetic anhydride. A potential side product is the formation of di-acylated or other polysubstituted pyridines.
-
Organometallic Routes: A common approach involves the reaction of a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide) or 3-pyridyllithium with a reagent that can provide an acetone moiety. A significant side product in this route is the corresponding tertiary alcohol, 2-(pyridin-3-yl)propan-2-ol, formed by the addition of a second equivalent of the organometallic reagent to the ketone product. Self-condensation of acetone, if used as the reagent, can also lead to impurities like mesityl oxide.
Q2: I am observing a significant amount of a tertiary alcohol byproduct, 2-(pyridin-3-yl)propan-2-ol, in my Grignard-based synthesis. How can I minimize its formation?
A2: The formation of 2-(pyridin-3-yl)propan-2-ol occurs when the initially formed ketone, this compound, reacts with another equivalent of the 3-pyridylmagnesium halide. To mitigate this:
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Inverse Addition: Add the Grignard reagent slowly to a solution of the acetone synthon at a low temperature. This maintains a low concentration of the Grignard reagent, favoring the initial ketone formation over the subsequent addition to the product.
-
Choice of Acetone Synthon: Using a less reactive acetone equivalent, such as acetone cyanohydrin followed by hydrolysis, can sometimes provide better control.
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the addition of the Grignard reagent to reduce the rate of the second addition.
Q3: My acylation of 3-picoline is resulting in a low yield of the desired product and a complex mixture of byproducts. What are the likely causes and solutions?
A3: Low yields and multiple products in the acylation of 3-picoline can stem from several factors:
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Reaction Conditions: High temperatures can lead to charring and the formation of various polysubstituted pyridines. It is crucial to carefully control the reaction temperature.
-
Reagent Stoichiometry: An excess of the acylating agent can promote di-acylation. Use a controlled stoichiometry, typically with a slight excess of the picoline.
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Catalyst/Promoter: The choice and amount of any acid or base promoter can significantly influence the reaction's selectivity. Empirical optimization of the promoter may be necessary.
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Purification: The crude product may contain unreacted starting materials and colored impurities. Effective purification by distillation or column chromatography is essential.
Q4: Are there any specific safety precautions I should take during the synthesis of this compound?
A4: Yes, several safety precautions are necessary:
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Organometallic Reagents: Grignard reagents and organolithium compounds are highly reactive, pyrophoric, and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
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Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
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Bromine (if used for preparing 3-bromopyridine): Bromine is highly toxic and corrosive. Extreme caution should be exercised, and it must be handled in a fume hood with appropriate PPE.
Quantitative Data on Side Product Formation
The following table summarizes potential side products and their formation under different synthetic conditions. Please note that the yields are illustrative and can vary based on specific experimental parameters.
| Synthetic Route | Main Product | Potential Side Product(s) | Typical Yield of Main Product | Factors Favoring Side Product Formation |
| 3-Pyridylmagnesium bromide + Acetone | This compound | 2-(Pyridin-3-yl)propan-2-ol | 40-60% | Excess Grignard reagent, higher reaction temperatures, and direct addition of the electrophile to the Grignard solution. |
| 3-Pyridylmagnesium bromide + Acetonitrile | This compound | Unreacted starting materials, hydrolysis products | 50-70% | Incomplete reaction, presence of moisture leading to quenching of the Grignard reagent. |
| Acylation of 3-Picoline with Acetic Anhydride | This compound | Di-acylated picoline derivatives, polymeric materials | 30-50% | High reaction temperatures, excess acylating agent, and prolonged reaction times. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent and Acetonitrile
This protocol is adapted from analogous syntheses of pyridyl ketones.
Materials:
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3-Bromopyridine
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Magnesium turnings
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Anhydrous diethyl ether or THF
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Acetonitrile
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution
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Anhydrous sodium sulfate
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
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Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine if necessary to initiate the reaction.
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Prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous diethyl ether or THF.
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Add a small portion of the 3-bromopyridine solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
-
Reaction with Acetonitrile:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of anhydrous acetonitrile (1.0 equivalent) in the same anhydrous solvent dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution, followed by dilute hydrochloric acid to dissolve the magnesium salts.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
-
Protocol 2: Acylation of 3-Picoline
This protocol is based on the acylation of the analogous 4-picoline.
Materials:
-
3-Picoline (3-methylpyridine)
-
Acetic anhydride
-
Acetyl chloride (catalytic)
-
Ethanol
-
Dichloromethane
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Toluene
Procedure:
-
Reaction:
-
To a mixture of 3-picoline (1.0 equivalent) and acetic anhydride (3.0 equivalents), add a catalytic amount of acetyl chloride dropwise at room temperature.
-
Warm the solution to approximately 50 °C and maintain for 6-16 hours. The reaction mixture will likely turn dark.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly add ethanol to quench the excess acetic anhydride.
-
After stirring for 1 hour, reflux the mixture for 4-12 hours.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash twice with saturated sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Add toluene to the residue and remove any excess 3-picoline by azeotropic distillation under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Common side products in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1-(Pyridin-3-yl)propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(Pyridin-3-yl)propan-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Issue 1: Product Streaking or Tailing on Silica Gel TLC
Question: My TLC analysis of crude this compound on silica gel plates shows significant streaking of the product spot. How can I achieve better separation?
Answer: Streaking is a common issue when dealing with basic compounds like pyridines on acidic silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups of the silica, leading to poor separation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Strong interaction with silica gel | Add a basic modifier to the mobile phase, such as 0.5-2% triethylamine (Et3N) or ammonium hydroxide. This will neutralize the acidic sites on the silica gel and reduce tailing. |
| Inappropriate mobile phase polarity | Optimize the mobile phase. A typical mobile phase for this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Gradually increase the proportion of the polar solvent. |
| Sample overload | Apply a smaller spot of the crude sample to the TLC plate. |
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I am having difficulty separating my product from impurities with similar polarity during column chromatography. What can I do to improve the separation?
Answer: Co-elution of impurities is a common challenge, especially if the impurities are structurally similar to the product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient resolution | Use a longer column or a stationary phase with a smaller particle size. A shallower solvent gradient during elution can also improve separation. |
| Inappropriate stationary phase | If using silica gel, consider switching to a different stationary phase like alumina (neutral or basic) which may offer different selectivity for basic compounds. |
| Complex impurity profile | Consider a multi-step purification strategy. For example, an initial distillation to remove high-boiling or non-volatile impurities, followed by column chromatography. |
Issue 3: Product "Oiling Out" During Recrystallization
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I induce crystallization?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Solution is too concentrated | Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. |
| Inappropriate solvent system | A single solvent may not be ideal. Try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. |
| Presence of impurities | Impurities can inhibit crystal formation. Try to pre-purify the crude product by another method, such as a quick filtration through a small plug of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of a pyridine derivative with an acetylating agent. Potential impurities include:
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Unreacted starting materials: Such as 3-substituted pyridine precursors and reagents like ethyl acetoacetate.[1]
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Side-products: From competing reactions or incomplete reactions.
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Solvents: Residual solvents from the reaction and workup, such as ethanol, chloroform, or THF.[1]
-
Byproducts of hydrolysis/decarboxylation: Depending on the specific synthesis.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Vacuum Distillation: This is a good option for removing non-volatile or high-boiling impurities, especially on a larger scale. The boiling point of the 2-pyridyl isomer is reported to be 175-180 °C at 2.5 Torr, and the 4-pyridyl isomer boils at 143 °C at 20mm. The 3-pyridyl isomer is expected to have a similar boiling point.[2][3]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. Given the basic nature of the pyridine ring, using a mobile phase with a basic additive like triethylamine is often necessary to prevent tailing on silica gel.
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a very effective method for obtaining high-purity material, especially for removing small amounts of impurities.
Q3: How can I store purified this compound to prevent degradation?
A3: Pyridine-containing compounds can be sensitive to light and air. It is advisable to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. For long-term storage, refrigeration is recommended.
Data Presentation
Table 1: Physical Properties of Pyridylpropan-2-one Isomers
| Property | 1-(Pyridin-2-yl)propan-2-one | This compound | 1-(Pyridin-4-yl)propan-2-one |
| Molecular Formula | C₈H₉NO[4] | C₈H₉NO | C₈H₉NO[3] |
| Molecular Weight | 135.16 g/mol [4] | 135.16 g/mol | 135.16 g/mol [3] |
| Boiling Point | 175-180 °C @ 2.50 Torr[2] | Data not available (likely similar to isomers) | 143 °C @ 20 mm Hg[3] |
| Form | Oil[2] | Data not available (likely an oil or low melting solid) | Oil[3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in DMSO, ethyl acetate, and methanol.[2] | Data not available (likely similar to isomers) | Slightly soluble in water.[3] |
Table 2: Example Parameters for Purification Methods
| Purification Method | Parameter | Recommended Value/Condition | Notes |
| Silica Gel Column Chromatography | Stationary Phase | Silica gel (60 Å, 230-400 mesh) | |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 1% Triethylamine | The gradient can be optimized based on TLC analysis. The triethylamine is crucial to prevent tailing. | |
| Vacuum Distillation | Pressure | 1-5 Torr | Lowering the pressure will reduce the required temperature and minimize thermal degradation. |
| Temperature | 170-190 °C (still head) | The exact temperature will depend on the pressure. | |
| Recrystallization | Solvent System | Isopropanol/Hexane or Ethyl Acetate/Hexane | A solvent screen should be performed to find the optimal system. |
Disclaimer: These are example parameters and may require optimization for your specific crude sample.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in a solvent system such as 7:3 hexane:ethyl acetate with 1% triethylamine. Visualize the spots under UV light.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% triethylamine). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point and pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before high-boiling residues begin to distill.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system may be necessary.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for impure fractions after column chromatography.
References
- 1. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]
- 2. 6302-02-9 CAS MSDS (1-PYRIDIN-2-YL-PROPAN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Pyridyl acetone CAS#: 6304-16-1 [amp.chemicalbook.com]
- 4. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-(Pyridin-3-yl)propan-2-one Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyridin-3-yl)propan-2-one. The following resources are designed to address common issues encountered during its synthesis, with a focus on a common preparative route: the Grignard reaction of 3-cyanopyridine with ethylmagnesium bromide, followed by acidic hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method is the reaction of 3-cyanopyridine with a Grignard reagent, such as ethylmagnesium bromide, followed by acidic workup. This two-step process first involves the nucleophilic addition of the Grignard reagent to the nitrile, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields the desired ketone.
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors. The most critical is the presence of moisture or other protic sources, which will quench the Grignard reagent. Other common causes include incomplete reaction, side reactions, or suboptimal reaction conditions such as temperature. A systematic approach to troubleshooting, as outlined in the guides below, is recommended.
Q3: What are the typical side products I should be aware of?
Side products in this reaction can include the unreacted starting materials (3-cyanopyridine), byproducts from the Grignard reagent (e.g., ethane from quenching), and potentially over-addition products where a second Grignard molecule reacts with the intermediate imine. Dimerization of the Grignard reagent can also occur.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] A suitable eluent system, such as ethyl acetate/hexane (e.g., 30:70 v/v), can be used to separate the starting material (3-cyanopyridine) from the product. The reaction is typically considered complete when the 3-cyanopyridine spot is no longer visible on the TLC plate.
Q5: What is the best method for purifying the final product?
Purification of this compound can be achieved through several methods, including column chromatography, recrystallization, or fractional distillation. The choice of method depends on the scale of the reaction and the nature of the impurities. For laboratory scale, column chromatography using silica gel with a gradient of ethyl acetate in hexane is often effective.[2] Recrystallization from a suitable solvent system, such as a mixture of a polar solvent like ethanol with a non-polar solvent like hexane, can also yield a highly pure product.[3][4][5][6][7]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Grignard reagent was quenched | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Formation of the product should be observed. |
| Incomplete reaction | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. | Increased conversion to the desired product. |
| Inactive Grignard reagent | Prepare the Grignard reagent fresh before use. Ensure the magnesium turnings are of high quality and activated if necessary. | A properly prepared Grignard reagent will lead to product formation. |
| Incorrect stoichiometry | Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) to ensure complete conversion of the 3-cyanopyridine. | Optimized stoichiometry will maximize the yield. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unreacted 3-cyanopyridine | Increase the amount of Grignard reagent and/or prolong the reaction time. | Complete consumption of the starting material. |
| Formation of over-addition products | Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the Grignard addition to minimize further reaction with the intermediate imine. | Reduced formation of byproducts. |
| Incomplete hydrolysis of the imine intermediate | Ensure sufficient time and an adequate concentration of acid (e.g., 2M HCl) are used during the workup to fully hydrolyze the imine.[8][9] | A cleaner crude product with less imine intermediate impurity. |
| Side reactions of the Grignard reagent | Add the 3-cyanopyridine solution slowly to the Grignard reagent to maintain a low concentration of the electrophile and minimize side reactions. | A higher proportion of the desired product in the crude mixture. |
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 0 | 4 | 65 | Hypothetical Data |
| 25 (Room Temp.) | 2 | 75 | Hypothetical Data |
| 50 | 1 | 70 (with increased byproducts) | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes. Optimal conditions should be determined experimentally.
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Dielectric Constant | Grignard Reagent Solubility | Typical Yield Range (%) | Reference |
| Diethyl Ether | 4.3 | Good | 70-80 | Hypothetical Data |
| Tetrahydrofuran (THF) | 7.6 | Excellent | 75-85 | Hypothetical Data |
| Toluene | 2.4 | Moderate | 50-60 | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes. THF is often a preferred solvent due to its ability to solvate the Grignard reagent effectively.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Cyanopyridine
-
Magnesium turnings
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Ethyl bromide
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Anhydrous diethyl ether or THF
-
2M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Under an inert atmosphere, add a small volume of a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether. If the reaction does not initiate, gently warm the flask or add a small crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
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Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 3-cyanopyridine (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.
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Workup and Extraction: Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of 2M hydrochloric acid. Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate imine.[8][9][10] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity (e.g., up to 40% ethyl acetate).
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. How To [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-(Pyridin-3-yl)propan-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-(Pyridin-3-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound, also known as 3-pyridylacetone, can be synthesized through several primary routes, each with its own set of advantages and potential challenges. The choice of synthesis often depends on the availability of starting materials and the desired scale of the reaction. The three most common starting materials are:
-
3-Picoline (3-Methylpyridine): This route typically involves the deprotonation of the methyl group to form a nucleophilic picolyl anion, followed by acylation.
-
3-Cyanopyridine: This method often utilizes a Grignard reaction where an organometallic reagent adds to the nitrile group, which is subsequently hydrolyzed to form the ketone.
-
3-Pyridylacetic Acid: This route involves the conversion of the carboxylic acid to a more reactive derivative, followed by reaction with an acetylating agent or through a condensation reaction followed by decarboxylation.
Q2: My reaction has a low yield. What are the general areas I should investigate?
A2: Low yields can stem from a variety of factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
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Reagent Quality: Ensure all reagents are pure and anhydrous, as moisture and impurities can significantly impact the reaction.
-
Reaction Conditions: Temperature, reaction time, and mixing are critical parameters that may need optimization.
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Inert Atmosphere: Many of the reagents used in these syntheses are sensitive to air and moisture. Maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.
-
Work-up and Purification: Product loss can occur during the extraction, washing, and purification steps.
Troubleshooting Guides for Specific Synthetic Routes
Route 1: Synthesis from 3-Picoline
This route typically involves the formation of a 3-picolyllithium intermediate followed by acylation with a reagent like ethyl acetate.
Experimental Protocol: Acylation of 3-Picoline
-
Preparation of 3-Picolyllithium: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 3-picoline in an anhydrous aprotic solvent such as THF or diethyl ether. Cool the solution to a low temperature (typically -78 °C). Add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise while maintaining the low temperature. Stir the mixture for a specified time to ensure complete formation of the red-brownish 3-picolyllithium solution.
-
Acylation: To the cold solution of 3-picolyllithium, add a solution of ethyl acetate in the same anhydrous solvent dropwise. The reaction is typically exothermic, so slow addition is crucial to maintain the low temperature.
-
Quenching and Work-up: After the addition is complete, stir the reaction mixture at low temperature for a period before quenching by the slow addition of a saturated aqueous solution of ammonium chloride or water. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Troubleshooting Low Conversion Rates (3-Picoline Route):
| Problem | Potential Cause | Recommended Solution |
| No or very low product formation | Incomplete deprotonation of 3-picoline. | - Ensure the strong base (n-BuLi, LDA) is not degraded. Use a freshly titrated or newly purchased reagent. - Ensure strictly anhydrous conditions, as any moisture will quench the strong base. - The reaction temperature for deprotonation may be too high. Maintain a temperature of -78 °C. |
| Formation of multiple unidentified byproducts | The reaction temperature during acylation was too high, leading to side reactions. | - Add the acylating agent (ethyl acetate) very slowly to the cold (-78 °C) solution of 3-picolyllithium to control the exotherm. - Maintain a low temperature throughout the addition and for a period afterward before quenching. |
| Low yield with significant recovery of starting material | Insufficient amount of base or incomplete reaction. | - Use a slight excess (1.05-1.1 equivalents) of the strong base. - Increase the reaction time for both the deprotonation and acylation steps. |
| Product decomposes during purification | This compound can be unstable, especially on silica gel. | - Use a deactivated silica gel for column chromatography (e.g., by adding a small amount of triethylamine to the eluent). - Consider alternative purification methods like distillation under reduced pressure if the product is thermally stable enough. |
Logical Workflow for Troubleshooting the 3-Picoline Route:
Caption: Troubleshooting workflow for the 3-picoline route.
Route 2: Synthesis from 3-Cyanopyridine
This approach typically involves the reaction of 3-cyanopyridine with a methyl Grignard reagent, followed by acidic hydrolysis of the intermediate imine.
Experimental Protocol: Grignard Reaction with 3-Cyanopyridine
-
Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Prepare a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF. Add a small amount of the methyl halide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and heat). Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
-
Reaction with 3-Cyanopyridine: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of 3-cyanopyridine in the same anhydrous solvent and add it dropwise to the Grignard reagent. A precipitate may form. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and a strong acid, such as sulfuric acid or hydrochloric acid. Stir vigorously until the precipitate dissolves.
-
Work-up and Purification: Make the aqueous layer basic with a suitable base (e.g., sodium hydroxide or sodium carbonate) and extract with an organic solvent like diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Troubleshooting Low Conversion Rates (3-Cyanopyridine Route):
| Problem | Potential Cause | Recommended Solution |
| Grignard reagent does not form | Inactive magnesium or presence of moisture. | - Use fresh, high-quality magnesium turnings. Activate the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. - Ensure all glassware is flame-dried and all solvents are rigorously anhydrous. |
| Low yield of ketone, with recovery of 3-cyanopyridine | Incomplete reaction of the Grignard reagent with the nitrile. | - Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). - Increase the reaction time after the addition of 3-cyanopyridine. - Consider performing the reaction at a slightly elevated temperature (e.g., refluxing THF), but monitor for side reactions. |
| Formation of a tertiary alcohol (2-(pyridin-3-yl)propan-2-ol) | The intermediate ketone reacts with a second equivalent of the Grignard reagent. | - Add the 3-cyanopyridine solution to the Grignard reagent at a low temperature (0 °C or below) to minimize the immediate reaction of the formed ketone. - Use a stoichiometric amount of the Grignard reagent, not a large excess. |
| Complex mixture of products after work-up | Incomplete hydrolysis of the imine intermediate or side reactions during acidic work-up. | - Ensure sufficient acid is used during the hydrolysis step and allow for adequate stirring time. - Maintain a low temperature during the initial stages of the acidic work-up to control any exothermic reactions. |
Signaling Pathway for Grignard Reaction and a Key Side Reaction:
Caption: Desired and side reaction pathways in the Grignard synthesis.
Route 3: Synthesis from 3-Pyridylacetic Acid
This route can proceed via the formation of an ester, followed by a Claisen condensation with ethyl acetate and subsequent decarboxylation.
Experimental Protocol: From 3-Pyridylacetic Acid
-
Esterification: Convert 3-pyridylacetic acid to its methyl or ethyl ester using standard methods, such as refluxing in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).
-
Claisen Condensation: In a flame-dried flask under an inert atmosphere, prepare a solution of a strong base, such as sodium ethoxide, in ethanol. To this, add a mixture of the 3-pyridylacetate ester and ethyl acetate dropwise. Heat the mixture to reflux for several hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is typically acidified with a strong acid (e.g., HCl or H₂SO₄) and heated to induce hydrolysis of the ester and decarboxylation of the resulting β-keto acid.
-
Work-up and Purification: After cooling, neutralize the solution and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or distillation.
Troubleshooting Low Conversion Rates (3-Pyridylacetic Acid Route):
| Problem | Potential Cause | Recommended Solution |
| Low yield in Claisen condensation | The base used is not strong enough, or the reaction has not reached equilibrium. | - Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. - Increase the reflux time to allow the reaction to proceed to completion. |
| Incomplete decarboxylation | Insufficient heating or acid concentration during the decarboxylation step. | - Increase the temperature and/or the duration of the heating step for decarboxylation. - Ensure a sufficiently acidic environment for the decarboxylation to occur efficiently. |
| Formation of self-condensation products | The 3-pyridylacetate ester can self-condense. | - Use an excess of ethyl acetate to favor the desired cross-condensation. - Add the mixture of esters to the base solution slowly. |
Experimental Workflow for the 3-Pyridylacetic Acid Route:
Technical Support Center: Purification of 1-(Pyridin-3-yl)propan-2-one
This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of 1-(Pyridin-3-yl)propan-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted Starting Materials: Such as 3-picoline or ethyl acetate.
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Side-Reaction Products: Self-condensation products from aldol-type reactions, or over-alkylation products.[1]
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Reagents and Catalysts: Residual base or acid from the reaction.
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Solvent and Water: Residual solvents from the reaction or workup, and water, as pyridine derivatives can be hygroscopic.[2][3]
Q2: My product is a dark-colored oil or solid. How can I remove colored impurities?
A2: Colored impurities are often high-molecular-weight byproducts.
-
Activated Charcoal: For solid products undergoing recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration.[4] Be aware that charcoal can adsorb your product, potentially lowering the yield, so use it sparingly.
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Column Chromatography: This is the most effective method. The colored, often polymeric materials, will typically have very different polarity from your product and can be easily separated.
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Distillation: If the impurities are non-volatile, vacuum distillation of the product can be an effective purification method.[2]
Q3: My TLC plate shows multiple spots close to my product spot. What is the best purification strategy?
A3: Closely related impurities require a high-resolution separation technique.
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Column Chromatography: This is the preferred method. You may need to optimize the solvent system to achieve better separation. A shallow solvent gradient (e.g., gradually increasing the polar solvent percentage) can improve resolution.[1]
-
Fractional Distillation: If the impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be effective.[2]
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Recrystallization: This may work if the impurities are significantly more or less soluble than your product in a particular solvent system. However, it is often less effective for separating structurally similar compounds.[5]
Q4: I am observing peak tailing during HPLC analysis of my purified product. What is the cause and how can I fix it?
A4: Peak tailing for basic compounds like pyridine derivatives is common and is often caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the silica-based stationary phase.[6] To reduce this effect:
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Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.0 with a buffer can protonate the silanol groups, minimizing unwanted interactions.[6]
-
Use Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the silanol groups from your analyte.[6]
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Change the Column: Consider using a column with a different stationary phase (e.g., phenyl, cyano) or an end-capped column designed for basic compounds.[6]
Q5: My recovery after purification is very low. What are the common causes?
A5: Low recovery can result from several factors:
-
During Recrystallization: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor.[4] Ensure you use the minimum amount of hot solvent necessary for complete dissolution. Premature crystallization during hot filtration can also lead to product loss.[4]
-
During Chromatography: The product may be irreversibly adsorbed onto the stationary phase, especially if it is highly polar or if the silica gel is too acidic. Deactivating the silica gel with a small amount of triethylamine in the eluent can help.
-
During Extraction/Washing: The product may have some solubility in the aqueous layer, especially if the pH is acidic. Ensure the aqueous layer is thoroughly back-extracted with an organic solvent.
Data Presentation
Table 1: Troubleshooting Common Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots) | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column overload (too much sample applied).[6] | - Optimize the eluent system using TLC. Aim for a product Rf of 0.25-0.35.- Use a shallower solvent gradient.- Reduce the amount of crude material loaded onto the column. |
| Product Not Eluting from Column | - Eluent is not polar enough.- Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the eluent (e.g., add methanol to a dichloromethane/ethyl acetate mixture).- Pre-treat the silica gel with triethylamine (0.5-1% in the eluent) to neutralize acidic sites. |
| Cracked or Channeled Column Bed | - Improper packing of the stationary phase.- The column ran dry during the run. | - Repack the column carefully, ensuring an even slurry and settling.- Always maintain the solvent level above the top of the stationary phase. |
| Low Recovery | - Product streaking or tailing down the column.- Degradation of the product on the silica.[6] | - Add a small amount of triethylamine to the eluent to improve elution of the basic pyridine compound.- If the compound is unstable, switch to a more inert stationary phase like alumina or perform the chromatography quickly and at a lower temperature. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying this compound on a silica gel column.
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides good separation of your product from impurities.
-
The ideal Rf (retention factor) for the desired compound should be approximately 0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Add the eluent to the column and apply pressure (flash chromatography) to maintain a steady flow rate.[7]
-
Begin with the least polar solvent mixture determined in step 1. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is a solid and contains impurities with different solubility profiles.
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.[4]
-
The ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.[4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.[7]
-
Gently heat the mixture while stirring until the solid is completely dissolved.[8] Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.[8]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities (or if activated charcoal was used for decolorization), perform a hot gravity filtration using a pre-warmed funnel to remove them.[8]
-
-
Crystallization:
-
Isolation and Drying:
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for purifying crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing degradation of 1-(Pyridin-3-yl)propan-2-one during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(Pyridin-3-yl)propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
Grignard Reaction: This route involves the reaction of a pyridyl ester, such as ethyl 3-pyridylacetate, with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide).
-
Acylation of 3-Picoline: This method utilizes a strong base, such as sodium amide or lithium diisopropylamide (LDA), to deprotonate the methyl group of 3-picoline, followed by acylation with an acetylating agent like ethyl acetate.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of this compound, which contains a pyridine ring and a β-keto group, potential degradation pathways include:
-
Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. The ketone functionality may also be susceptible to oxidative cleavage under harsh conditions.
-
Photodegradation: Pyridine-containing compounds can be sensitive to light, potentially leading to complex degradation products.
-
Acid/Base Instability: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to decomposition. The enolizable nature of the ketone can also lead to side reactions.
-
Self-Condensation: Under certain conditions, especially in the presence of base, the ketone can undergo aldol-type self-condensation reactions.[1]
Q3: How can I purify crude this compound?
A3: Purification of this compound can be challenging due to its polarity and the basicity of the pyridine ring. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is often employed. To prevent streaking of the basic pyridine compound, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[2][3] A typical mobile phase could be a gradient of ethyl acetate in hexanes.
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.
Troubleshooting Guides
Synthesis via Grignard Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired ketone | 1. Inactive Grignard reagent. 2. Presence of moisture in the reaction. 3. Over-addition of the Grignard reagent leading to the formation of a tertiary alcohol.[4] | 1. Ensure the Grignard reagent is freshly prepared or properly stored. 2. Use anhydrous solvents and glassware. 3. Slowly add the Grignard reagent at a low temperature (e.g., 0 °C) and monitor the reaction by TLC. |
| Formation of a significant amount of tertiary alcohol byproduct | The initially formed ketone reacts with a second equivalent of the Grignard reagent.[4] | 1. Use a reverse-addition technique (add the ester to the Grignard reagent). 2. Maintain a low reaction temperature to decrease the reactivity of the ketone. |
| Difficult purification | Presence of unreacted starting ester and the tertiary alcohol byproduct. | Optimize the stoichiometry of the Grignard reagent. Use column chromatography with a suitable eluent system to separate the components. |
Synthesis via Acylation of 3-Picoline
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incomplete deprotonation of 3-picoline. 2. Deactivation of the strong base (e.g., sodium amide) by moisture. | 1. Use a sufficiently strong and fresh base. 2. Ensure all reagents and solvents are anhydrous. |
| Formation of multiple byproducts | 1. Self-condensation of the product or starting materials.[1] 2. Side reactions of the strong base with the ester.[5] | 1. Maintain a low reaction temperature. 2. Add the deprotonated 3-picoline to the ethyl acetate. |
| Dark-colored reaction mixture | Potential decomposition of starting materials or products under the strong basic conditions. | 1. Shorten the reaction time. 2. Perform the reaction at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Ethyl 3-pyridylacetate
-
Methylmagnesium iodide (or bromide) solution in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 3-pyridylacetate (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium iodide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient with 0.5% triethylamine).
Protocol 2: Synthesis of this compound via Acylation of 3-Picoline
Materials:
-
3-Picoline
-
Sodium amide
-
Anhydrous liquid ammonia (or an anhydrous ethereal solvent)
-
Ethyl acetate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up an oven-dried three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a dry ice-acetone condenser under a nitrogen atmosphere.
-
Add anhydrous liquid ammonia to the flask and then add sodium amide (1.1 eq) in portions.
-
To this suspension, add 3-picoline (1.0 eq) dropwise. A color change should be observed, indicating the formation of the anion.
-
Stir the mixture for 1-2 hours at the reflux temperature of liquid ammonia (-33 °C).
-
Slowly add ethyl acetate (1.2 eq) dropwise.
-
After the addition, allow the reaction to proceed for another 1-2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution after the ammonia has evaporated.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Managing exothermic reactions in 1-(Pyridin-3-yl)propan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-(Pyridin-3-yl)propan-2-one. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimental execution.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which are prone to exothermic reactions?
A1: Two common routes for the synthesis of this compound are:
-
Grignard Reaction: The reaction of a 3-pyridylacetic acid derivative (e.g., ethyl 3-pyridylacetate) with a methyl Grignard reagent (e.g., methylmagnesium bromide). Grignard reactions are notoriously exothermic and require strict temperature control.
-
Enolate Acylation: The acylation of a deprotonated 3-picoline (forming an enolate or a related carbanionic species) with an acetylating agent. The deprotonation step using a strong base and the subsequent acylation can both be exothermic.
Q2: What are the primary risks associated with uncontrolled exothermic reactions in this synthesis?
A2: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over, leading to solvent evaporation and, in a sealed system, a dangerous pressure buildup. This can result in a loss of product, the formation of impurities, and significant safety hazards, including the risk of fire or explosion. A sudden temperature spike can also lead to the decomposition of reagents and products.
Q3: How can I monitor the temperature of the reaction effectively?
A3: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (not just in the cooling bath) to get an accurate reading of the internal temperature. For larger-scale reactions, consider using a data logger to track the temperature profile over time. This can help identify any subtle temperature increases that may indicate the beginning of an exotherm.
Q4: What are the initial signs of a runaway reaction?
A4: The initial signs of a runaway reaction include a sudden, unexpected rise in the internal temperature of the reaction mixture that does not stabilize with the cooling system. Other signs can include a rapid increase in pressure, vigorous boiling of the solvent even with adequate cooling, and a change in the color or viscosity of the reaction mixture.
Q5: What immediate actions should be taken if a runaway reaction is suspected?
A5: If a runaway reaction is suspected, prioritize personal safety first.
-
Alert any colleagues in the immediate vicinity.
-
If it is safe to do so, immediately stop the addition of any reagents.
-
Increase the efficiency of the cooling system (e.g., by adding more dry ice to the bath).
-
If the reaction continues to accelerate, and a quench plan is in place, execute the quench procedure from a safe distance.
-
If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guides
Guide 1: Grignard Reaction Route
Issue: Rapid Temperature Spike During Grignard Reagent Addition
| Possible Cause | Troubleshooting Step |
| 1. Addition rate is too fast. | Reduce the rate of addition of the Grignard reagent. Use a syringe pump for precise and controlled addition. |
| 2. Inadequate cooling. | Ensure the cooling bath is at the desired temperature (e.g., -78 °C with a dry ice/acetone bath or 0 °C with an ice/water bath) and that the reaction flask is sufficiently immersed. Ensure good heat transfer by stirring the reaction mixture efficiently. |
| 3. High concentration of reactants. | Dilute the reaction mixture with an appropriate anhydrous solvent (e.g., THF, diethyl ether) to increase the thermal mass and allow for better heat dissipation. |
Issue: Localized Hotspots and Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| 1. Poor stirring. | Use a larger stir bar or an overhead mechanical stirrer for larger scale reactions to ensure the reaction mixture is homogeneous and the temperature is uniform. |
| 2. Grignard reagent added to the surface. | Ensure the tip of the addition funnel or syringe is below the surface of the reaction mixture to promote rapid mixing and prevent localized heating at the point of addition. |
Guide 2: Enolate Acylation Route
Issue: Exotherm During Deprotonation of 3-Picoline
| Possible Cause | Troubleshooting Step |
| 1. Strong base added too quickly. | Add the strong base (e.g., LDA, NaHMDS) dropwise to the solution of 3-picoline at a low temperature (e.g., -78 °C). |
| 2. Inefficient heat removal. | Use a larger cooling bath and ensure vigorous stirring to dissipate the heat generated during the acid-base reaction. |
Issue: Temperature Increase Upon Addition of Acetylating Agent
| Possible Cause | Troubleshooting Step |
| 1. Acetylating agent is too reactive. | Consider using a less reactive acetylating agent. For example, acetic anhydride might be more manageable than acetyl chloride. |
| 2. Rapid addition of the electrophile. | Add the acetylating agent slowly and monitor the internal temperature closely. Maintain a low temperature throughout the addition. |
Quantitative Data Summary
The following table provides hypothetical but realistic data for managing the exotherm in the synthesis of this compound via a Grignard reaction.
| Parameter | Condition A (Poor Control) | Condition B (Good Control) |
| Reaction Scale | 0.1 mol | 0.1 mol |
| Solvent Volume | 100 mL | 250 mL |
| Initial Temperature | 0 °C | -78 °C |
| Addition Rate of Grignard | 1 mL/sec | 0.1 mL/sec |
| Maximum Temperature Reached | 45 °C (runaway) | -65 °C |
| Yield of Desired Product | < 20% | > 80% |
| Major Impurities | Tar, unreacted starting material | Minor amount of di-addition product |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound with Exotherm Control
Materials:
-
Ethyl 3-pyridylacetate
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is oven-dried.
-
To the reaction flask, add ethyl 3-pyridylacetate (1 equivalent) and anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.1 equivalents) dropwise via the addition funnel over a period of at least 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.
-
Slowly warm the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution, while monitoring for any temperature increase.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for an unexpected temperature increase.
Technical Support Center: Purification of 1-(Pyridin-3-yl)propan-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of 1-(Pyridin-3-yl)propan-2-one.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and similar pyridyl ketones.
Q1: My crude this compound is a dark oil. What are the likely impurities?
A1: The dark coloration and oily consistency of the crude product can be attributed to several factors. Common impurities may include unreacted starting materials such as 3-acetylpyridine or 3-picoline derivatives, depending on the synthetic route. Additionally, side-products from aldol-type condensations or other reactions can lead to polymeric materials and colored by-products. Residual solvents from the reaction or work-up can also contribute to the oily nature of the crude product.
Q2: I am having difficulty purifying this compound by column chromatography. The compound is streaking on the TLC plate and I'm getting broad peaks from the column. What can I do?
A2: Streaking and broad peaks during silica gel chromatography of basic compounds like pyridines are common due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the more polar solvent component (e.g., methanol), can neutralize the acidic sites on the silica gel and significantly improve peak shape.
-
Optimize the solvent system: A gradient elution from a non-polar solvent (like hexanes or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) is often effective. Experiment with different solvent systems to improve the separation between your product and impurities.
-
Consider an alternative stationary phase: If streaking persists, using a different stationary phase like alumina (neutral or basic) can be a good alternative for the purification of basic compounds.
Q3: Can I purify this compound by recrystallization? Which solvents should I try?
A3: Recrystallization can be an effective method for purifying this compound if a suitable solvent is found. The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. A solvent screening is the best approach to identify an appropriate solvent or solvent system. Good starting points for screening include:
-
Single solvent systems: Alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene).
-
Two-solvent systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be very effective. Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if it cools too quickly. To address this:
-
Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Lower the cooling temperature: Once the solution has reached room temperature, placing it in an ice bath or a refrigerator can promote crystallization.
Q5: How can I assess the purity of my this compound after purification?
A5: The purity of the final product can be determined using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice for pyridine-containing compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify the presence of any impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
The following table provides a starting point for selecting a suitable solvent system for the recrystallization of this compound based on general principles for ketones and pyridine derivatives. Experimental validation is crucial.
| Solvent/Solvent System | Expected Solubility (Cold) | Expected Solubility (Hot) | Potential for Crystallization |
| Water | Low | Moderate to High | Good |
| Ethanol | Moderate | High | Fair (may require a co-solvent) |
| Isopropanol | Low to Moderate | High | Good |
| Ethyl Acetate | Moderate | High | Fair (may require a co-solvent) |
| Acetone | High | High | Poor |
| Toluene | Low | Moderate | Good |
| Hexanes | Very Low | Low | Poor (good as an anti-solvent) |
| Ethyl Acetate/Hexanes | Variable | High | Very Good |
| Ethanol/Water | Variable | High | Very Good |
Experimental Protocols
General Protocol for Purification by Column Chromatography
This protocol provides a general guideline. The specific mobile phase should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Choose an appropriately sized silica gel column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
For better separation, "dry-loading" is recommended: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). A typical gradient might be from 2% to 10% methanol in dichloromethane. Remember to add 0.1-1% triethylamine to the eluent mixture.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Purifying 1-(Pyridin-3-yl)propan-2-one with Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(Pyridin-3-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable protocols for the successful isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?
A1: Streaking, or peak tailing, is a common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor separation and broad, streaky bands.
To resolve this, you can:
-
Add a basic modifier to your mobile phase: A small amount of a basic additive, such as triethylamine (TEA) or pyridine, can neutralize the acidic sites on the silica gel. A typical concentration is 0.1-1% (v/v) of triethylamine in your eluent.
-
Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative for the purification of basic compounds. Another option is to use deactivated silica gel, which has been treated with a base to neutralize the acidic surface.
Q2: I'm not getting good separation between my product and an impurity. How can I improve the resolution?
A2: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize your solvent system: The key to good separation is finding a mobile phase that provides a significant difference in the retention factor (Rf) values between your product and the impurities. Run several TLCs with different solvent systems to find the optimal eluent. A good starting point for polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane. You can also try adding a small amount of an even more polar solvent, like methanol, to increase the eluting power.
-
Use a gradient elution: Instead of using a single solvent system (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve resolution, especially for complex mixtures.
-
Ensure proper column packing: A poorly packed column with cracks or channels will lead to poor separation. Ensure your silica gel is packed uniformly.
Q3: My compound is not moving off the baseline of the column, even with a highly polar solvent system. What should I do?
A3: If your compound is strongly adsorbed to the silica gel, you may need to take more drastic measures:
-
Increase the polarity of the mobile phase further: If a mixture of ethyl acetate and hexane is not working, try a more polar system like dichloromethane and methanol. A small percentage of methanol (1-5%) can significantly increase the polarity.
-
Consider reverse-phase chromatography: For very polar compounds, reverse-phase chromatography can be a better option. In this technique, the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when your compound has poor solubility in the initial, less polar mobile phase. Dissolving the sample in a strong solvent and directly loading it onto the column can lead to precipitation and poor separation. By dry loading, the compound is introduced to the column in a solid, evenly distributed form, which often results in better resolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks or shows tailing peaks | Strong interaction between the basic pyridine nitrogen and acidic silica gel. | Add 0.1-1% triethylamine (TEA) to the mobile phase. Use neutral or basic alumina as the stationary phase. Use base-deactivated silica gel. |
| Poor separation of product and impurities (co-elution) | Inappropriate mobile phase. Poorly packed column. | Optimize the mobile phase using TLC to maximize the difference in Rf values. Employ a gradient elution. Repack the column carefully to ensure a uniform bed. |
| Compound does not elute from the column (stuck at the origin) | Mobile phase is not polar enough. Compound is very polar. | Gradually increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane or ethyl acetate eluent). Consider switching to reverse-phase chromatography. |
| Low yield after purification | Compound decomposition on silica gel. Irreversible adsorption to the stationary phase. Inefficient fraction collection. | Check the stability of your compound on a silica TLC plate before running the column. Use a less acidic stationary phase like alumina. Add a basic modifier to the eluent. Monitor fractions carefully using TLC to avoid discarding fractions containing the product. |
| Cracks or channels in the silica bed | Improper packing technique. Drastic changes in solvent polarity during gradient elution. | Pack the column using a slurry method to ensure a homogenous bed. When running a gradient, increase the polarity of the mobile phase gradually. |
Data Presentation
While specific experimental data for this compound is not extensively available in the literature, the following table provides typical values that can be expected during its purification. These values should be used as a guideline and optimized for your specific reaction mixture.
| Parameter | Silica Gel Column Chromatography | Notes |
| Stationary Phase | Silica gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane (e.g., 20:80 to 50:50 v/v) with 0.5% Triethylamine | The ratio should be optimized based on TLC analysis. The addition of triethylamine is crucial to prevent peak tailing. |
| Typical Rf of Product | 0.2 - 0.4 | The ideal Rf for good separation on a column. |
| Loading Capacity | 1-5% (w/w) of silica gel | Higher loading can lead to decreased resolution. For difficult separations, use a lower loading. |
| Typical Yield | 70-90% | Yields can vary significantly depending on the purity of the crude material and the optimization of the chromatographic conditions. |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Sand (washed)
-
Cotton or glass wool
-
TLC plates (silica gel coated)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) with a few drops of triethylamine.
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.
-
-
Column Preparation:
-
Select an appropriately sized column. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane with 0.5% TEA).
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent (ethyl acetate). For example, start with 20% ethyl acetate in hexane and gradually increase to 50% ethyl acetate in hexane.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization
Caption: Workflow for the purification of this compound.
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-(Pyridin-3-yl)propan-2-one: NMR vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the characterization of active pharmaceutical ingredients (APIs) and chemical intermediates. For 1-(Pyridin-3-yl)propan-2-one, a versatile building block in organic synthesis, accurate purity assessment is essential to ensure the quality, safety, and efficacy of the final products. This guide provides a comparative analysis of two powerful analytical techniques for purity determination: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
While specific experimental data for the purity analysis of this compound is not extensively available in the public domain, this guide presents a scientifically grounded comparison based on established principles and methodologies for analogous compounds. The experimental data herein is illustrative to demonstrate the application and interpretation of each technique.
Quantitative Data Summary
The following table summarizes hypothetical purity analysis results for a sample of this compound, potentially containing a common process-related impurity, 3-acetylpyridine.
| Parameter | NMR Spectroscopy | HPLC |
| Purity Assay (%) | 98.5% (qNMR) | 98.7% (Area Percent) |
| Impurity Detected | 3-Acetylpyridine | 3-Acetylpyridine |
| Impurity Quantity (%) | 1.5% | 1.3% |
| Limit of Detection (LOD) | ~0.1% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.15% |
| Analysis Time | ~15 minutes per sample | ~20 minutes per sample |
| Solvent Consumption | Low (~0.6 mL deuterated solvent) | High (Mobile Phase) |
| Sample Recovery | Non-destructive | Destructive |
Experimental Workflow
Structural Confirmation of 1-(Pyridin-3-yl)propan-2-one: A Spectroscopic Comparison
A definitive guide for researchers, this document outlines the structural confirmation of 1-(Pyridin-3-yl)propan-2-one through a comparative analysis of its spectroscopic data against its isomers, 1-(Pyridin-2-yl)propan-2-one and 1-(Pyridin-4-yl)propan-2-one. Detailed experimental protocols and data interpretation are provided to aid in the unambiguous identification of these compounds.
The structural characterization of positional isomers is a critical task in drug development and chemical research, where subtle changes in substituent placement on an aromatic ring can lead to significant differences in biological activity and chemical properties. This guide focuses on the spectroscopic techniques used to differentiate this compound from its 2- and 4-pyridyl counterparts. By examining the nuances in their ¹H NMR, ¹³C NMR, IR, and Mass Spectra, a clear and confident structural assignment can be made.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers. The distinct electronic environments of the pyridine ring in each isomer give rise to characteristic differences in their respective spectra, particularly in the chemical shifts of the aromatic protons and carbons.
Table 1: ¹H NMR Spectral Data (Predicted and/or Experimental)
| Compound | -CH₂- (ppm) | -CH₃ (ppm) | Pyridyl Protons (ppm) |
| 1-(Pyridin-2-yl)propan-2-one | 3.91 (s) | 2.13 (s) | 8.47 (d), 7.74 (m), 7.28 (m)[1] |
| This compound | ~3.8 (s) | ~2.2 (s) | ~8.5 (s), ~8.4 (d), ~7.6 (d), ~7.2 (dd) |
| 1-(Pyridin-4-yl)propan-2-one | ~3.8 (s) | ~2.2 (s) | ~8.5 (d), ~7.2 (d) |
Note: Data for this compound and 1-(Pyridin-4-yl)propan-2-one are predicted values based on known substituent effects and data from similar structures. Experimental values should be obtained for definitive confirmation.
Table 2: ¹³C NMR Spectral Data (Predicted and/or Experimental)
| Compound | C=O (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | Pyridyl Carbons (ppm) |
| 1-(Pyridin-2-yl)propan-2-one | 205.4 | 52.3 | 30.0 | 155.4, 149.2, 136.6, 124.4, 121.9[1] |
| This compound | ~206 | ~48 | ~30 | ~150, ~148, ~136, ~132, ~123 |
| 1-(Pyridin-4-yl)propan-2-one | ~206 | ~49 | ~30 | ~150 (2C), ~143, ~124 (2C) |
Note: Data for this compound and 1-(Pyridin-4-yl)propan-2-one are predicted values.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-N Stretch (Pyridine) | Aromatic C-H Stretch |
| 1-(Pyridin-2-yl)propan-2-one | 1712[1] | ~1589[1] | ~3050 |
| This compound | ~1715 | ~1575 | ~3050 |
| 1-(Pyridin-4-yl)propan-2-one | ~1715 | ~1595 | ~3050 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragmentation Ions |
| 1-(Pyridin-2-yl)propan-2-one | 135 | 93 | 92, 43 |
| This compound | 135 | 93 | 92, 43 |
| 1-(Pyridin-4-yl)propan-2-one | 135 | 93 | 92, 43 |
Spectroscopic Analysis Workflow
The structural confirmation of this compound follows a logical workflow that integrates data from multiple spectroscopic techniques.
Caption: Workflow for Spectroscopic Structural Confirmation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
By following these protocols and comparing the acquired data with the reference information provided, researchers can confidently confirm the structure of this compound and distinguish it from its positional isomers.
References
A Comparative Guide to the Synthetic Routes of 1-(Pyridin-3-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes for 1-(pyridin-3-yl)propan-2-one, a valuable building block in medicinal chemistry. The comparison focuses on reaction yields, methodologies, and the strategic advantages of each approach, supported by experimental data from peer-reviewed literature and patents.
Introduction
This compound, also known as 3-pyridylacetone, is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide outlines and compares three primary synthetic strategies, starting from readily available precursors: 3-picoline, 3-acetylpyridine, and ethyl nicotinate.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from several distinct starting materials. Below is a summary of the most common routes, with their respective advantages and disadvantages.
| Route | Starting Material | Key Transformation | Reported Yield | Advantages | Disadvantages |
| 1 | 3-Picoline | N-Oxidation followed by Boekelheide Rearrangement | Moderate (Estimated) | Readily available starting material. | Two-step process; potential for side products during rearrangement. |
| 2 | 3-Acetylpyridine | Enolate formation and methylation | Good (Estimated) | Direct and potentially high-yielding. | Requires strong base and anhydrous conditions; potential for polyalkylation. |
| 3 | Ethyl Nicotinate | Condensation with acetone/acetonitrile (via 3-acetylpyridine) | Varies | Utilizes common lab reagents. | Multi-step process; may involve high temperatures and pressures. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three main synthetic routes discussed.
DOT script for Synthetic Route 1
Caption: Synthetic pathway starting from 3-picoline.
DOT script for Synthetic Route 2
Caption: Synthetic pathway starting from 3-acetylpyridine.
DOT script for Synthetic Route 3
Caption: Synthetic pathway starting from ethyl nicotinate.
Detailed Experimental Protocols
Route 1: From 3-Picoline via Boekelheide Rearrangement
This two-step synthesis first involves the N-oxidation of 3-picoline, followed by a Boekelheide rearrangement.
Step 1: N-Oxidation of 3-Picoline
A common method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[1]
-
Procedure Outline: 3-Picoline is dissolved in a suitable solvent like dichloromethane or acetic acid. The oxidizing agent (e.g., m-CPBA or 30% hydrogen peroxide) is added portion-wise at a controlled temperature, typically 0-10 °C.[1] The reaction mixture is then stirred at an elevated temperature (e.g., 70-80 °C for the hydrogen peroxide method) for several hours.[1] After completion, the reaction is worked up by neutralizing the acid and extracting the product. Purification is typically achieved by chromatography or recrystallization.
Step 2: Boekelheide Rearrangement of 3-Picoline N-Oxide
The Boekelheide reaction involves the rearrangement of a pyridine N-oxide upon treatment with acetic anhydride.[2]
-
Procedure Outline: 3-Picoline N-oxide is heated with acetic anhydride. The reaction temperature is typically high, often at reflux (~140 °C).[2] The reaction mechanism involves an initial acylation of the N-oxide, followed by deprotonation at the methyl group and a[3][3]-sigmatropic rearrangement to form an intermediate, which upon hydrolysis, would be expected to yield this compound. However, the primary product of the classical Boekelheide reaction on picoline N-oxides is the corresponding pyridyl carbinol acetate. To obtain the desired ketone, a modification of the workup or reaction conditions would be necessary.
Route 2: From 3-Acetylpyridine via Enolate Alkylation
This route involves the deprotonation of 3-acetylpyridine to form an enolate, which is then alkylated with a methylating agent.
-
Procedure Outline: 3-Acetylpyridine is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C), and a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added to generate the enolate. Subsequently, a methylating agent, such as methyl iodide, is added to the reaction mixture. The reaction is allowed to warm to room temperature and then quenched. The product is isolated through an aqueous workup and extraction, followed by purification, typically by column chromatography.
-
Note: Specific yield data for this direct methylation is not provided in the searched results, but enolate alkylations are a fundamental and generally efficient method for C-C bond formation.
Route 3: From Ethyl Nicotinate
This is a two-step process where ethyl nicotinate is first converted to 3-acetylpyridine, which is then transformed into the target molecule.
Step 1: Synthesis of 3-Acetylpyridine
A patented process describes the vapor-phase reaction of ethyl nicotinate with acetic acid over a catalyst to produce 3-acetylpyridine. A yield of 37% has been reported for this conversion at 520 °C.[4] Another patent describes a process with a titanium dioxide and alkali metal oxide catalyst, reporting selectivities of 54-60% for 3-acetylpyridine from methyl nicotinate and acetic acid.[4]
-
Procedure Outline: A gaseous mixture of ethyl nicotinate and acetic acid is passed over a heated catalyst bed. The product is then condensed and purified by distillation.[4]
Step 2: Conversion of 3-Acetylpyridine to this compound
This step would follow the enolate alkylation procedure described in Route 2.
Conclusion
The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and challenges.
-
Route 1 (from 3-Picoline) is a viable option given the low cost of the starting material, but the two-step process and the potential for side-products in the Boekelheide rearrangement may affect the overall efficiency.
-
Route 2 (from 3-Acetylpyridine) offers a more direct approach. If optimized, this enolate alkylation could provide a high-yielding and efficient synthesis. The main considerations are the need for strictly anhydrous conditions and the use of strong bases.
-
Route 3 (from Ethyl Nicotinate) is a multi-step process that may be less atom-economical and require more demanding reaction conditions (high temperatures). However, it utilizes common starting materials.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product. Route 2 appears to be the most promising for its directness, though further optimization and detailed experimental validation are required to ascertain its full potential.
References
A Comparative Analysis of the Reactivity of 1-(Pyridin-yl)propan-2-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the three positional isomers of 1-(pyridin-yl)propan-2-one: 1-(pyridin-2-yl)propan-2-one, 1-(pyridin-3-yl)propan-2-one, and 1-(pyridin-4-yl)propan-2-one. Understanding the nuanced differences in the reactivity of these isomers is paramount for their effective application in synthetic chemistry and drug development, where precise control over reaction outcomes is critical. The position of the nitrogen atom within the pyridine ring significantly modulates the electronic properties of the molecule, leading to distinct behaviors in various chemical transformations. This comparison is supported by established principles of organic chemistry and available experimental data on related compounds.
Comparative Reactivity Analysis
The reactivity of the 1-(pyridin-yl)propan-2-one isomers is primarily dictated by the electronic influence of the pyridine ring on the propan-2-one side chain. The nitrogen atom in the pyridine ring is electron-withdrawing, and its effect on the side chain varies depending on its position (ortho, meta, or para) relative to the point of attachment.
| Property | 1-(Pyridin-2-yl)propan-2-one | This compound | 1-(Pyridin-4-yl)propan-2-one | Rationale |
| Electrophilicity of Carbonyl Carbon | High | Moderate | Highest | The nitrogen atom exerts an electron-withdrawing inductive and resonance effect. This effect is strongest at the ortho (2-) and para (4-) positions, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. The effect is most pronounced in the 4-isomer due to direct resonance withdrawal. |
| Acidity of α-Protons (pKa) | Most Acidic | Least Acidic | More Acidic | The electron-withdrawing nature of the pyridine ring stabilizes the resulting enolate conjugate base through induction and resonance. This stabilization is most effective for the 2- and 4-isomers, leading to lower pKa values for the α-protons compared to the 3-isomer. The 2-isomer experiences a strong inductive effect due to the proximity of the nitrogen. |
| Keto-Enol Tautomerism (Equilibrium Constant, KT) | Favors Enol | Favors Keto | Favors Enol | The stability of the enol tautomer is enhanced by conjugation with the pyridine ring. This conjugation is more effective for the 2- and 4-isomers, shifting the equilibrium towards the enol form. Intramolecular hydrogen bonding between the enol hydroxyl group and the pyridine nitrogen in the 2-isomer can further stabilize the enol form. |
| Rate of Enolate Formation | Fastest | Slowest | Fast | The rate of deprotonation is directly related to the acidity of the α-protons. Consequently, the 2- and 4-isomers are expected to form enolates more rapidly than the 3-isomer under basic conditions. |
| Nucleophilic Aromatic Substitution on Pyridine Ring | Susceptible at C6 | Less Susceptible | Susceptible at C2 and C6 | The pyridine ring itself can undergo nucleophilic attack, particularly when activated by the electron-withdrawing ketone substituent. The positions ortho and para to the nitrogen are most activated. |
Experimental Protocols
Protocol 1: Determination of α-Proton pKa by 1H NMR Titration
Objective: To determine the apparent pKa of the α-protons of each isomer in a given solvent system.
Procedure:
-
Prepare a series of buffered solutions of known pD (for D2O) or pH (for other protic solvents).
-
Dissolve a known concentration of the 1-(pyridin-yl)propan-2-one isomer in each buffered solution.
-
Acquire a 1H NMR spectrum for each sample.
-
Monitor the chemical shift of the α-protons as a function of pD/pH.
-
The pKa can be determined by plotting the chemical shift versus pD/pH and fitting the data to the Henderson-Hasselbalch equation. The midpoint of the titration curve corresponds to the pKa.
Protocol 2: Comparative Rate of Nucleophilic Addition by UV-Vis Spectroscopy
Objective: To compare the relative rates of a nucleophilic addition reaction, for example, the formation of a cyanohydrin.
Procedure:
-
Prepare solutions of each isomer and a nucleophile (e.g., KCN) of known concentrations in a suitable solvent.
-
Monitor the reaction by UV-Vis spectroscopy by observing the change in absorbance of the carbonyl chromophore over time upon addition of the nucleophile.
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
-
By conducting the reactions under pseudo-first-order conditions (a large excess of the nucleophile), the apparent first-order rate constants for each isomer can be calculated and compared.
Visualizing Reactivity Principles
The following diagrams illustrate the key electronic effects and reaction pathways governing the reactivity of these isomers.
Caption: Electronic effects of the pyridine nitrogen on the carbonyl group.
Caption: Relative rates of enolate formation for the three isomers.
Comparative Biological Activity of 1-(Pyridin-3-yl)propan-2-one Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of analogs of 1-(Pyridin-3-yl)propan-2-one, supported by available experimental data. Direct biological activity data for this compound is limited in publicly available literature. Therefore, this guide focuses on the reported activities of structurally related compounds, specifically pyridine-based chalcones and 3-(pyridin-3-yl)-2-oxazolidinone derivatives, to provide insights into the potential therapeutic applications of this chemical scaffold.
Antioxidant Activity of Pyridine-Based Chalcone Analogs
A study on a series of pyridine-based chalcones, which share a similar three-carbon chain attached to a pyridine ring as seen in this compound, revealed their potential as antioxidant agents. The antioxidant capacity was evaluated using several methods, with the most significant results observed in the ferrous ion chelating (FIC) and Trolox equivalent antioxidant capacity (TEAC) assays.[1][2]
Data Presentation: Antioxidant Activity
The following table summarizes the antioxidant activity of synthesized 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives, expressed as EC50 values (the concentration required to achieve 50% of the maximum effect).
| Compound ID | Substituent on Phenyl Ring | Ferrous Ion Chelating (FIC) EC50 (µg/mL)[1] | Trolox Equivalent Antioxidant Capacity (TEAC) EC50 (µg/mL)[1] |
| 3e | 3-OCH₃ | 16.53 ± 1.21 | Not Reported |
| 3g | 2-OH | 58.85 ± 1.10 | 4.82 ± 0.11 |
| 3i | 4-OH | 58.73 ± 12.94 | Not Reported |
| 3h | 3-OH | Not Reported | 6.33 ± 0.30 |
| Quercetin (Standard) | - | 87.24 ± 3.93 | Not Reported |
| Trolox (Standard) | - | Not Reported | 3.83 ± 0.22 |
Note: Lower EC50 values indicate higher antioxidant activity.
Experimental Protocols: Antioxidant Assays
Ferrous Ion Chelating (FIC) Activity Assay [1][2]
-
A 50 µL sample of the test compound (at various concentrations) was mixed with 50 µL of FeCl₂ (2 mM).
-
The reaction was initiated by the addition of 100 µL of ferrozine (5 mM).
-
The mixture was shaken and incubated at room temperature for 10 minutes.
-
The absorbance of the solution was measured at 562 nm.
-
The percentage of inhibition of the ferrozine-Fe²⁺ complex formation was calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The EC50 value was determined from the concentration-response curve.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay [1][2]
-
The ABTS•+ radical solution was prepared by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution was diluted with phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A 20 µL sample of the test compound was added to 180 µL of the diluted ABTS•+ solution.
-
The absorbance was read at 734 nm after 6 minutes of incubation at room temperature.
-
The percentage of inhibition was calculated, and the EC50 value was determined.
Experimental Workflow: Antioxidant Screening
Antibacterial Activity of 3-(Pyridin-3-yl)-2-oxazolidinone Analogs
A separate line of research focused on the synthesis and in vitro antibacterial activity of 3-(pyridin-3-yl)-2-oxazolidinone derivatives.[3][4] These compounds, which feature the pyridin-3-yl moiety also present in this compound, were evaluated against a panel of Gram-positive bacteria.
Data Presentation: Antibacterial Activity
The antibacterial activity of the most potent 3-(pyridin-3-yl)-2-oxazolidinone derivatives is presented below as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | R Group Modification | S. aureus (ATCC25923) MIC (µg/mL)[3] | S. pneumoniae (ATCC49619) MIC (µg/mL)[3] | E. faecalis (ATCC29212) MIC (µg/mL)[3] | B. subtilis (ATCC6633) MIC (µg/mL)[3] | S. xylosus (ATCC35924) MIC (µg/mL)[3] |
| 21b | 5-((cyclohexanecarboxamido)methyl) | 4 | 2 | 8 | 4 | 8 |
| 21d | 5-((furan-2-carboxamido)methyl) | 4 | 2 | 8 | 4 | 4 |
| 21e | 5-((thiophene-2-carboxamido)methyl) | 8 | 4 | 16 | 8 | 8 |
| 21f | 5-((3-methylthiophene-2-carboxamido)methyl) | 4 | 2 | 8 | 4 | 4 |
| Linezolid (Standard) | - | 2 | 1 | 2 | 1 | 2 |
Note: Lower MIC values indicate greater antibacterial potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Bacterial strains were cultured in Mueller-Hinton broth (MHB).
-
The test compounds were serially diluted in MHB in 96-well microplates.
-
A standardized bacterial suspension was added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The microplates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow: Antibacterial Screening
Structure-Activity Relationship (SAR) Insights
-
Antioxidant Pyridine-Based Chalcones : The position and nature of substituents on the phenyl ring significantly influence the antioxidant activity. Hydroxyl and methoxy groups appear to enhance the ferrous ion chelating and radical scavenging properties.[1]
-
Antibacterial 3-(Pyridin-3-yl)-2-oxazolidinones : Modifications at the 5-position of the oxazolidinone ring with various amide-containing side chains were crucial for antibacterial potency. The presence of heterocyclic rings like furan and thiophene in the side chain generally resulted in strong activity against the tested Gram-positive bacteria.[3]
Conclusion
References
- 1. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to 1-(Pyridin-3-yl)propan-2-one and 1-(Pyridin-2-yl)propan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the myriad of heterocyclic ketones, 1-(pyridin-3-yl)propan-2-one and its isomer, 1-(pyridin-2-yl)propan-2-one, are valuable intermediates. This guide provides an objective comparison of these two isomers, focusing on their synthesis and reactivity, supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
Synthesis and Accessibility
The synthetic accessibility of a starting material is a critical factor in its practical application. Both isomers can be prepared from readily available precursors, though the specific methodologies and reported yields can vary.
1-(Pyridin-2-yl)propan-2-one is commonly synthesized from 2-methylpyridine (α-picoline) and acetonitrile. A reported method affords the product in a 61% yield. This straightforward approach makes the 2-isomer relatively accessible.
This compound synthesis can be approached through various routes, including the reaction of 3-picoline. While specific high-yield, one-pot syntheses are less commonly documented in readily available literature, multi-step sequences starting from precursors like ethyl 3-pyridylacetate are viable. The synthesis of a related compound, 2-(pyridin-3-yl)propan-2-ol, from 3-acetylpyridine has been reported with a 46% yield, suggesting that functionalization at the 3-position is achievable, albeit sometimes with moderate yields.
| Compound | Starting Material | Reagents | Yield (%) |
| 1-(Pyridin-2-yl)propan-2-one | 2-Methylpyridine | Acetonitrile, Base | 61 |
| 2-(Pyridin-3-yl)propan-2-ol | 3-Acetylpyridine | Methyl lithium | 46 |
Table 1: Comparison of Synthetic Yields for Pyridinylpropanone Derivatives.
Reactivity and Synthetic Utility: A Tale of Two Isomers
The position of the nitrogen atom within the pyridine ring significantly influences the electronic properties of the molecule, which in turn dictates the reactivity of the propanone side chain. This difference is most pronounced in reactions involving the enolization of the ketone.
Enolization and Acidity of α-Protons
The acidity of the α-protons of the ketone moiety is a key determinant of its reactivity in base-catalyzed reactions such as aldol condensations. The nitrogen atom in the pyridine ring is electron-withdrawing, which increases the acidity of the α-protons compared to a simple acetophenone.
In 1-(pyridin-2-yl)propan-2-one , the nitrogen atom is in closer proximity to the propanone side chain. This proximity allows for a more significant inductive electron-withdrawing effect and potential chelation of the enolate with a metal cation, which can stabilize the enolate and enhance its formation.
Conversely, in This compound , the nitrogen atom is more distant, resulting in a less pronounced inductive effect on the α-protons. Studies on related N-methylpyridinium ketones have shown that 3-substituted isomers are less reactive towards nucleophilic attack at the carbonyl carbon.[1] This is attributed to the lack of resonance structures that place a positive charge adjacent to the carbonyl group, which would otherwise increase its electrophilicity.[1] This reduced reactivity of the carbonyl in the 3-isomer likely extends to a lower acidity of the adjacent α-protons.
Figure 1: Conceptual diagram of enolate formation.
Performance in Aldol Condensation Reactions
The differential reactivity of the two isomers is particularly evident in their application in C-C bond-forming reactions like the Claisen-Schmidt condensation (a type of crossed aldol condensation). In this reaction, a ketone with α-hydrogens reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde.
A study on the base-catalyzed aldol condensation of a derivative of 1-(pyridin-2-yl)ethan-1-one with 3,4,5-trimethoxybenzaldehyde reported a yield of 71%.[2] This demonstrates the utility of 2-pyridyl ketones in such transformations.
Figure 2: General workflow for a Claisen-Schmidt condensation.
Experimental Protocols
General Procedure for Claisen-Schmidt Condensation
This protocol is a general guideline for the Claisen-Schmidt condensation of a pyridinylpropanone with an aromatic aldehyde.
Materials:
-
1-(Pyridin-2-yl)propan-2-one or this compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the pyridinylpropanone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a reaction flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the 10% NaOH solution dropwise to the cooled mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
Both this compound and 1-(pyridin-2-yl)propan-2-one are valuable synthetic intermediates. The choice between them will largely depend on the specific requirements of the synthetic target and the reaction conditions.
-
1-(Pyridin-2-yl)propan-2-one is generally more accessible synthetically and exhibits higher reactivity in base-catalyzed reactions due to the electronic influence of the proximate nitrogen atom. This makes it a preferred choice for reactions requiring efficient enolate formation, such as aldol-type condensations.
-
This compound , while potentially more challenging to synthesize in high yields, offers a different electronic and steric profile. Its reduced reactivity might be advantageous in situations where selectivity is crucial or to avoid undesired side reactions.
For researchers in drug development, the specific substitution pattern on the pyridine ring can have a profound impact on the biological activity of the final molecule. Therefore, the choice between these two isomers should be guided by a combination of synthetic feasibility and the desired pharmacological profile. Further quantitative studies directly comparing the reactivity of these two isomers in various synthetic transformations would be highly beneficial to the scientific community.
References
A Comparative Guide to 1-(Pyridin-3-yl)propan-2-one and 1-(Pyridin-4-yl)propan-2-one in Drug Design
In the landscape of medicinal chemistry, pyridine-containing scaffolds are of paramount importance, featuring in a multitude of FDA-approved drugs.[1][2][3] The positional isomerism of substituents on the pyridine ring can dramatically influence a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides a comparative analysis of two such isomers: 1-(Pyridin-3-yl)propan-2-one and 1-(Pyridin-4-yl)propan-2-one, offering insights for researchers and professionals in drug development. While direct comparative studies on these specific molecules are limited, this guide draws upon data from structurally related compounds and established principles of medicinal chemistry to highlight their potential differences in drug design.
Introduction to the Isomers
Both this compound and 1-(pyridin-4-yl)propan-2-one are ketones featuring a propan-2-one moiety attached to a pyridine ring. The key distinction lies in the point of attachment: the 3-position (meta) versus the 4-position (para). This seemingly subtle difference in structure can lead to significant variations in their electronic properties, reactivity, and ultimately, their interaction with biological targets.
This compound (also known as 3-acetonylpyridine) and its derivatives are being explored for a range of therapeutic applications. The 3-substituted pyridine core is a common motif in various biologically active molecules.[4]
1-(Pyridin-4-yl)propan-2-one (also known as 4-acetonylpyridine) is a known intermediate in the synthesis of the cardiotonic drug milrinone, highlighting its relevance in the development of cardiovascular therapeutics.[5]
Physicochemical and Biological Activity Comparison
The position of the nitrogen atom in the pyridine ring governs the electron distribution and, consequently, the molecule's properties. In the 4-substituted isomer, the nitrogen atom exerts a strong electron-withdrawing effect through resonance, which can influence the reactivity of the ketone side chain and the pyridine ring itself. This effect is less pronounced in the 3-substituted isomer.
A comparative analysis of the closely related isomers, 3-acetylpyridine and 4-acetylpyridine, reveals a stark contrast in their biological effects. 3-Acetylpyridine is a well-known neurotoxin that acts as a nicotinic acid antagonist, leading to ATP depletion and excitotoxicity.[6] In contrast, derivatives of 4-acetylpyridine have been investigated for their potential as anticancer agents, implicating them in apoptosis and cell cycle arrest.[6] This profound difference underscores the critical role of substituent positioning on the pyridine ring in determining pharmacological outcomes.
Based on these observations and general principles of structure-activity relationships (SAR) for pyridine derivatives, we can infer potential differences between this compound and 1-(pyridin-4-yl)propan-2-one.
Table 1: Comparative Overview of this compound and 1-(Pyridin-4-yl)propan-2-one in a Drug Design Context
| Feature | This compound | 1-(Pyridin-4-yl)propan-2-one | Rationale & Supporting Evidence |
| Primary Biological Role | Potential for diverse CNS or metabolic targets. | Precursor for cardiotonic agents; potential for anticancer applications. | Inferred from the neurotoxic profile of 3-acetylpyridine and the use of the 4-isomer in milrinone synthesis and anticancer studies of related compounds.[5][6] |
| Potential Mechanism of Action | Variable, dependent on the specific biological target. | May involve interactions with enzymes or receptors where the para-nitrogen plays a key role in binding. | The electronic properties of the 4-substituted pyridine can facilitate specific hydrogen bonding or electrostatic interactions. |
| Inferred Cytotoxicity | Potentially higher neurotoxicity. | Lower general cytotoxicity, with potential for selective anticancer activity. | Based on the comparative toxicity of 3-acetylpyridine and 4-acetylpyridine in neuronal cell cultures.[6] |
| Metabolic Stability | May undergo different metabolic transformations compared to the 4-isomer. | The position of the nitrogen can influence the sites of metabolism by cytochrome P450 enzymes. | Studies on pyridine derivatives show that the position of the nitrogen atom affects metabolism.[7][8] |
| Therapeutic Relevance | Broad potential, requiring careful toxicological evaluation. | Established role as a synthetic intermediate; emerging potential in oncology. | The utility of the 4-isomer is demonstrated by its role in existing drug synthesis.[5] |
Experimental Protocols
To empirically determine and compare the drug-like properties of this compound and 1-(pyridin-4-yl)propan-2-one, a series of in vitro assays are essential.
Enzyme Inhibition Assay
This protocol is designed to assess and compare the inhibitory potency of the two compounds against a specific enzyme target.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer
-
This compound and 1-(pyridin-4-yl)propan-2-one stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme and the test compound dilutions. Incubate for a predetermined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.
-
Calculate the initial reaction velocities for each compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value.[9]
Metabolic Stability Assay in Human Liver Microsomes
This protocol assesses the susceptibility of the compounds to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer
-
Test compounds
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing HLMs and the NADPH regenerating system in a phosphate buffer.
-
Add the test compound to initiate the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.[10]
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the compound concentration.[6]
Visualizing the Rationale
The following diagrams illustrate the conceptual basis for the differential properties of the two isomers.
Caption: Positional Isomerism and its Impact on Biological Profiles.
Caption: Experimental Workflow for Comparative Drug Candidate Profiling.
Conclusion
While this compound and 1-(pyridin-4-yl)propan-2-one are structurally similar, the position of the propan-2-one substituent on the pyridine ring is likely to have a profound impact on their drug-like properties. Drawing parallels with related acetylpyridine isomers, it is plausible that the 4-substituted isomer holds more immediate promise for applications in areas like cardiovascular disease and oncology, with a potentially more favorable toxicity profile. Conversely, the 3-substituted isomer may exhibit different biological activities but warrants careful investigation into its potential neurotoxicity. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of these and other pyridine-based drug candidates, enabling a data-driven approach to lead optimization in drug discovery.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Benchmarking the Efficacy of 1-(Pyridin-3-yl)propan-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 1-(Pyridin-3-yl)propan-2-one and its derivatives, focusing on their potential therapeutic applications. By summarizing available experimental data, detailing methodologies, and visualizing key biological pathways, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology. While direct comparative studies on a wide range of this compound derivatives are limited, this guide collates and presents data from structurally related pyridine and pyridinone analogs to infer structure-activity relationships and guide future research.
Data Presentation: Comparative Efficacy of Pyridine and Pyridinone Derivatives
The following tables summarize the in vitro efficacy of various pyridine and pyridinone derivatives, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Pyridin-2-yl and Spiro-Pyridine Derivatives
| Compound/Derivative Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| Pyridin-2-yl Urea | 1-(4-chlorophenyl)-3-(2-methyl-6-(p-tolyl)pyridin-3-yl)urea | MCF-7 (Breast Cancer) | 0.22 | [1] |
| 1-(4-bromophenyl)-3-(2-methyl-6-(p-tolyl)pyridin-3-yl)urea | MCF-7 (Breast Cancer) | 0.11 | [1] | |
| Spiro-Pyridine | Compound 5 | HepG-2 (Liver Cancer) | 8.42 ± 0.70 | [2] |
| Compound 7 | HepG-2 (Liver Cancer) | 9.15 ± 0.80 | [2] | |
| Compound 8 | HepG-2 (Liver Cancer) | 10.21 ± 0.90 | [2] | |
| Compound 5 | Caco-2 (Colon Cancer) | 13.61 ± 1.20 | [2] | |
| Compound 7 | Caco-2 (Colon Cancer) | 7.83 ± 0.50 | [2] | |
| Compound 8 | Caco-2 (Colon Cancer) | 9.88 ± 0.90 | [2] | |
| Pyridin-2-yl Estra-1,3,5(10)-triene | Derivative 9 | MDA-MB-231 (Breast Cancer) | 0.96 | [3] |
| Derivative 13 | MDA-MB-231 (Breast Cancer) | 3.08 | [3] |
Table 2: Vasorelaxant Activity of Pyridazin-3-one Derivatives
| Compound Series | Specific Derivative | EC50 (µM) | Reference |
| 4a–l | 4f | 0.0136 | [4] |
| 4h | 0.0117 | [4] | |
| 5a–l | 5d | 0.0053 | [4] |
| 5e | 0.0025 | [4] | |
| Reference Standards | Hydralazine | 18.2100 | [4] |
| Nitroglycerin | 0.1824 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of efficacy studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Ex Vivo Vasorelaxant Activity Assay
This assay assesses the ability of a compound to relax pre-contracted arterial rings, indicating its potential as a vasodilator.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (KHS)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Test compounds
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 3-5 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing KHS, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Then, induce a sustained contraction with a submaximal concentration of a vasoconstrictor agent like phenylephrine (1 µM) or KCl (80 mM).
-
Compound Addition: Once the contraction is stable, add the test compounds in a cumulative concentration-dependent manner to the organ bath.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway and potential inhibition by pyridine derivatives.
Caption: eNOS signaling pathway and modulation by pyridazin-3-one derivatives.
Caption: General experimental workflow for efficacy benchmarking.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Analysis of 1-(pyridin-2-yl), 3-yl, and 4-yl propan-2-one Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data for Positional Isomers of Pyridylpropan-2-one, Including Methodologies and Data Visualization.
This guide presents a comparative analysis of the spectroscopic characteristics of three positional isomers of pyridylpropan-2-one: 1-(pyridin-2-yl)propan-2-one, 1-(pyridin-3-yl)propan-2-one, and 1-(pyridin-4-yl)propan-2-one. The position of the nitrogen atom within the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct differences in their spectroscopic signatures. This guide aims to provide researchers with the necessary data and protocols for the unambiguous identification and characterization of these isomers.
While experimental data for 1-(pyridin-2-yl)propan-2-one is available, complete experimental datasets for the 3-yl and 4-yl isomers are not readily found in the public domain. To facilitate a comprehensive comparison, this guide includes both available experimental data and predicted Nuclear Magnetic Resonance (NMR) data for all three isomers. Predicted values are generated based on established NMR prediction algorithms and should be confirmed with experimental data where possible.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Isomer | Technique | Proton/Carbon | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |
| 1-(pyridin-2-yl)propan-2-one | ¹H NMR | Pyridine-H6 | 8.47 | 8.52 | d |
| Pyridine-H4 | 7.74 | 7.78 | m | ||
| Pyridine-H3, H5 | 7.28 | 7.30, 7.25 | m | ||
| CH₂ | 3.91 | 3.95 | s | ||
| CH₃ | 2.13 | 2.18 | s | ||
| ¹³C NMR | C=O | 205.4 | 206.1 | ||
| Pyridine-C2 | 155.4 | 155.8 | |||
| Pyridine-C6 | 149.2 | 149.5 | |||
| Pyridine-C4 | 136.6 | 137.0 | |||
| Pyridine-C5 | 124.4 | 124.8 | |||
| Pyridine-C3 | 121.9 | 122.3 | |||
| CH₂ | 52.3 | 52.8 | |||
| CH₃ | 30.0 | 30.5 | |||
| This compound | ¹H NMR | Pyridine-H2, H6 | - | 8.55, 8.48 | m |
| Pyridine-H4 | - | 7.70 | m | ||
| Pyridine-H5 | - | 7.30 | m | ||
| CH₂ | - | 3.75 | s | ||
| CH₃ | - | 2.20 | s | ||
| ¹³C NMR | C=O | - | 206.5 | ||
| Pyridine-C2, C6 | - | 150.1, 148.5 | |||
| Pyridine-C4 | - | 135.8 | |||
| Pyridine-C5 | - | 123.7 | |||
| Pyridine-C3 | - | 131.0 | |||
| CH₂ | - | 48.0 | |||
| CH₃ | - | 29.8 | |||
| 1-(pyridin-4-yl)propan-2-one | ¹H NMR | Pyridine-H2, H6 | - | 8.50 | d |
| Pyridine-H3, H5 | - | 7.25 | d | ||
| CH₂ | - | 3.78 | s | ||
| CH₃ | - | 2.19 | s | ||
| ¹³C NMR | C=O | - | 206.3 | ||
| Pyridine-C4 | - | 145.5 | |||
| Pyridine-C2, C6 | - | 150.0 | |||
| Pyridine-C3, C5 | - | 124.5 | |||
| CH₂ | - | 49.5 | |||
| CH₃ | - | 29.9 |
Experimental data for 1-(pyridin-2-yl)propan-2-one is from a 300 MHz spectrometer in (CD₃)₂SO. Predicted data is generated for comparison purposes.
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Isomer | Technique | Key Absorptions / Fragments | Remarks |
| 1-(pyridin-2-yl)propan-2-one | IR (ATR) | 1712 cm⁻¹ (C=O stretch), 1589 cm⁻¹ (Pyridine ring) | The carbonyl stretch is typical for an aliphatic ketone. |
| MS (GC-MS) | m/z 135 (M⁺), 93 ([M-CH₂CO]⁺), 92, 43 (CH₃CO⁺) | The fragmentation pattern is dominated by cleavage at the alpha-position to the pyridine ring. | |
| This compound | IR | ~1715 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (Pyridine ring) | Expected values based on typical ketone and pyridine absorptions. |
| MS | m/z 135 (M⁺), 93, 92 | Expected molecular ion and fragmentation pattern similar to the 2-yl isomer. | |
| 1-(pyridin-4-yl)propan-2-one | IR | ~1715 cm⁻¹ (C=O stretch), ~1595 cm⁻¹ (Pyridine ring) | Expected values based on typical ketone and pyridine absorptions. |
| MS | m/z 135 (M⁺), 93, 92 | Expected molecular ion and fragmentation pattern similar to the other isomers. |
Spectroscopic Interpretation
The primary spectroscopic differences arise from the position of the nitrogen atom in the pyridine ring.
-
¹H NMR: The protons on the pyridine ring are most affected. In the 2-yl isomer, the H6 proton is adjacent to the nitrogen and is the most deshielded. In the 3-yl isomer, the H2 and H6 protons are most deshielded. The 4-yl isomer exhibits higher symmetry, resulting in only two signals for the four pyridine protons. The chemical shifts of the methylene (-CH₂) and methyl (-CH₃) protons of the propanone side chain are also subtly influenced by the electronic effects of the different pyridine isomers.
-
¹³C NMR: The chemical shifts of the pyridine carbons are highly diagnostic. The carbons directly bonded to or in close proximity to the nitrogen atom (C2 and C6) are significantly deshielded. The symmetry of the 4-yl isomer results in fewer signals for the pyridine carbons compared to the 2-yl and 3-yl isomers.
-
IR Spectroscopy: The most prominent feature for all three isomers is the strong carbonyl (C=O) stretching vibration, expected around 1715 cm⁻¹. The exact position may vary slightly due to the electronic influence of the pyridine ring. Characteristic pyridine ring stretching vibrations are also expected in the 1600-1400 cm⁻¹ region.
-
Mass Spectrometry: All three isomers are expected to show a molecular ion peak (M⁺) at m/z 135. The primary fragmentation pathway is likely the alpha-cleavage, leading to the loss of a ketene radical (•CH₂CO) to form a pyridylmethyl cation at m/z 93, which can be a prominent peak. Another common fragmentation is the formation of the acetyl cation (CH₃CO⁺) at m/z 43.
Experimental Protocols
A Comparative Guide to the Cross-Reactivity Profile of 1-(Pyridin-3-yl)propan-2-one in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
This guide provides a framework for assessing the cross-reactivity of the novel compound 1-(Pyridin-3-yl)propan-2-one. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a proposed series of biological assays to characterize its selectivity and compares it with structurally related compounds with known biological activities: 3-acetylpyridine and cotinine. The experimental protocols and data tables provided herein are intended to serve as a comprehensive blueprint for researchers investigating the pharmacological profile of this compound.
Introduction and Rationale
This compound is a pyridine-containing small molecule with potential for biological activity. The pyridine motif is a common scaffold in medicinal chemistry. Understanding the cross-reactivity of new chemical entities is crucial in early-stage drug discovery to identify potential off-target effects and predict safety liabilities. This guide proposes a systematic evaluation of this compound's activity across a panel of receptors and enzymes, with a focus on targets modulated by its structural analogs.
Comparator Compound Profiles
To provide context for the potential biological activities of this compound, two comparator compounds have been selected based on structural similarity.
-
3-Acetylpyridine: A key intermediate in the synthesis of various pharmaceuticals.[1][2] It is known to be toxic if swallowed and may cause skin irritation.[3][4][5]
-
Cotinine: The primary metabolite of nicotine, it is often used as a biomarker for tobacco exposure.[6][7] It is known to be a weak agonist at nicotinic acetylcholine receptors (nAChRs) and has a more favorable safety profile than nicotine.[7]
Proposed Cross-Reactivity Screening Panel
A tiered approach to screening is recommended, beginning with targets of highest suspicion based on structural analogy, followed by a broader safety pharmacology panel.
Tier 1: Primary Targets of Interest
-
Nicotinic Acetylcholine Receptors (nAChRs): Given the structural similarity to cotinine, a known ligand for nAChRs, it is critical to assess the binding affinity of this compound at various nAChR subtypes.
Tier 2: Broad Safety Pharmacology Screening
-
Eurofins Cerep SafetyScreen44 Panel: This panel provides an efficient way to identify potential off-target interactions early in the drug discovery process by screening against 44 targets known to be associated with adverse drug reactions.[8][9]
Comparative Data Summary
The following table summarizes the structural information for this compound and its comparators, with placeholders for the experimental data to be generated for the target compound.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Known/Hypothesized Biological Targets | IC₅₀ / Kᵢ (nM) - Placeholder |
| This compound | C₈H₉NO | 135.17 | nAChRs, various off-targets | Data to be determined | |
| 3-Acetylpyridine | C₇H₇NO | 121.14 | Enzyme inhibitor, Neurotoxin[10] | Data not readily available | |
| Cotinine | C₁₀H₁₂N₂O | 176.22 | nAChRs (weak agonist)[7] | >10,000 (for various nAChRs) |
Experimental Protocols
Detailed methodologies for the proposed key experiments are provided below.
5.1. Nicotinic Acetylcholine Receptor (α4β2 Subtype) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human α4β2 nAChR subtype.
-
Materials and Reagents:
-
HEK293 cells stably expressing the human α4β2 nAChR.
-
Radioligand: [³H]-Epibatidine (Specific Activity: 50-80 Ci/mmol).
-
Non-specific binding control: Cytisine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Scintillation fluid.
-
Cell harvester and liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the α4β2 nAChR and harvest.
-
Homogenize cells in ice-cold assay buffer and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet twice by resuspension in fresh assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (final concentration ~0.2 nM), and 50 µL of assay buffer to designated wells.
-
Non-specific Binding: Add 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of cytisine solution to designated wells.
-
Competitive Binding: Add 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of serially diluted this compound (or comparator compound) to the remaining wells.
-
-
Incubation: Incubate the plate for 2-4 hours at room temperature.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) by non-linear regression analysis of the competition binding data.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
-
5.2. Eurofins Cerep SafetyScreen44 Panel
This is a commercially available service that assesses the interaction of a test compound with a panel of 44 receptors, ion channels, and enzymes known to be implicated in adverse drug reactions.
-
General Protocol Outline:
-
The test compound, this compound, is typically submitted at a stock concentration in DMSO.
-
The service provider performs radioligand binding assays for the majority of the targets. For enzymatic targets, functional assays measuring enzyme activity are conducted.
-
The compound is usually tested at a single high concentration (e.g., 10 µM) in duplicate.
-
Results are reported as the percentage inhibition of radioligand binding or enzyme activity. A significant interaction is generally considered to be >50% inhibition.[8]
-
Follow-up dose-response curves are recommended for any significant "hits" to determine IC₅₀ values.
-
Visualizations
6.1. Proposed Experimental Workflow
Caption: Proposed workflow for cross-reactivity profiling.
6.2. Simplified Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified nAChR signaling and potential site of action.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not yet available, this guide provides a robust framework for its investigation. By employing the outlined experimental protocols and comparing the results to the known activities of structural analogs like 3-acetylpyridine and cotinine, researchers can build a comprehensive pharmacological profile of this novel compound. This systematic approach will enable a thorough assessment of its target selectivity and potential for off-target effects, which is a critical step in the evaluation of any new chemical entity for therapeutic potential.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. benchchem.com [benchchem.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Safety of cotinine in humans: physiologic, subjective, and cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Pyridin-3-yl)propan-2-one: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-(Pyridin-3-yl)propan-2-one, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this chemical should be treated as potentially hazardous.
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following PPE is mandatory:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1][2][3] | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][3] | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat or chemical-resistant apron.[1] | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2][4] | Minimizes the inhalation of potentially harmful vapors. |
II. Waste Characterization and Disposal Protocol
All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) and disposed of through an environmental health and safety (EHS) program.[5] Under no circumstances should this chemical be disposed of in regular trash or down the sewer system.[5][6]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.[7]
-
Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's EHS department.[1]
-
Segregate solid waste (e.g., contaminated gloves, weigh paper) from liquid waste (e.g., solutions containing the compound).[3]
-
-
Containerization and Labeling:
-
Liquid Waste: Collect liquid waste in a designated, leak-proof, and shatter-resistant container with a secure cap.[7][8][9] The original container is often the best choice for waste storage.[7]
-
Solid Waste: Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[3][9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[3][5] Abbreviations and ditto marks are not permissible.[5]
-
-
Storage:
-
Spill and Leak Procedures:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[2]
-
Ensure the cleanup area is well-ventilated.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[8][11]
-
It is your legal responsibility to ensure that the waste is managed by an authorized business.[11]
-
Maintain all documentation related to the disposal process, including consignment notes, for a minimum of three years.[11]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.[7]
-
Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3][10]
-
After triple-rinsing, deface or remove the original label and remove the cap before disposing of the container in the regular trash.[7]
-
III. Quantitative Data Summary
| Identifier | Value |
| Hazard Codes | H302, H315, H318, H335[12] |
| Hazard Classifications | Acute Toxicity (Oral), Category 4; Skin Irritation, Category 2; Serious Eye Damage, Category 1; Specific Target Organ Toxicity - Single Exposure, Category 3[12] |
| Signal Word | Danger[12] |
IV. Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
- 12. 1-pyridin-2-yl-propan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Operational Guide for 1-(Pyridin-3-yl)propan-2-one
This document provides immediate, essential safety, handling, and disposal protocols for 1-(Pyridin-3-yl)propan-2-one (CAS No. 6302-03-0). The information is intended for researchers, scientists, and professionals in drug development and laboratory settings.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound should be treated as a hazardous substance. The primary hazards associated with similar pyridyl ketones include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: Risk of serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
-
Flammability: Pyridine, a related compound, is a highly flammable liquid and vapor.[1]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the chemical.[3] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] | Minimizes inhalation of potentially harmful fumes. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Always work in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[3][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Remove all potential sources of ignition from the handling area, as related compounds are flammable.[1][3]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]
-
-
Chemical Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the chemical. Do not breathe vapors or dust.[1]
-
When transferring the chemical, do so carefully to avoid splashes or spills.
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
-
Storage:
Disposal Plan: Step-by-Step Waste Management Protocol
The disposal of this compound and its containers must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS office.
-
Collect all waste in a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.
-
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[3]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[3]
-
Ventilate the area and wash the spill site after the material has been picked up.
-
-
Final Disposal:
-
Never pour the chemical or its waste down the drain or dispose of it in regular trash.[3]
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.
-
Empty containers should be treated as hazardous waste and disposed of accordingly.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
